molecular formula C10H17NO4 B1604415 1-(Ethoxyacetyl)piperidine-4-carboxylic acid CAS No. 1042796-13-3

1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Cat. No.: B1604415
CAS No.: 1042796-13-3
M. Wt: 215.25 g/mol
InChI Key: STSLSQLHRCZXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-ethoxyacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-2-15-7-9(12)11-5-3-8(4-6-11)10(13)14/h8H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLSQLHRCZXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649324
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042796-13-3
Record name 1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Ethoxyacetyl)piperidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Abstract

This compound (CAS No. 1042796-13-3) is a bifunctional organic compound featuring a piperidine scaffold, a common motif in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral characterization, reactivity, and potential applications for researchers in drug discovery and development. The molecule's structure, incorporating a carboxylic acid handle and a flexible N-acyl group, makes it a versatile building block for creating compound libraries and exploring structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The core piperidine ring is N-acylated with an ethoxyacetyl group. This substitution imparts specific steric and electronic properties that can influence its binding to biological targets and its pharmacokinetic profile.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1042796-13-3 [1]
Molecular Formula C₁₀H₁₇NO₄ [1]
Molecular Weight 215.25 g/mol [1]
Appearance White to off-white solid (predicted) -
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) -

| Storage | Store in a cool, dry place, tightly sealed.[2] | - |

Synthesis and Purification

The synthesis of this compound is most logically achieved through the N-acylation of piperidine-4-carboxylic acid. The parent piperidine can itself be synthesized via the catalytic reduction of pyridine-based precursors.[3][4]

Conceptual Synthesis Workflow

The overall synthetic strategy involves two primary transformations: the reduction of a pyridine ring to a piperidine ring, followed by selective N-acylation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acylation IsonicotinicAcid Isonicotinic Acid (Pyridine-4-carboxylic acid) Catalyst Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) IsonicotinicAcid->Catalyst Reduction PiperidineAcid Piperidine-4-carboxylic Acid Catalyst->PiperidineAcid Base Base (e.g., Triethylamine) in Aprotic Solvent (e.g., DCM) PiperidineAcid->Base Reactant EthoxyacetylChloride Ethoxyacetyl Chloride EthoxyacetylChloride->Base Reagent Target This compound Base->Target

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: N-acylation of Piperidine-4-carboxylic Acid

This protocol describes the laboratory-scale synthesis of the title compound. The causality for using a base is to neutralize the hydrochloric acid generated during the acylation, driving the reaction to completion and preventing protonation of the piperidine nitrogen. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants while being easily removed post-reaction.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Ethoxyacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend piperidine-4-carboxylic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine to the suspension. Stir for 15 minutes.

  • Acylation: Add ethoxyacetyl chloride dropwise to the cooled mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Acidify the aqueous layer to pH ~2-3 with 1M HCl.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A very broad O-H stretch from the carboxylic acid will be present from approximately 2500-3300 cm⁻¹.[5] Two distinct carbonyl (C=O) stretching frequencies are anticipated: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the tertiary amide around 1630-1650 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide key structural information.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

    • Ethoxy Group (-OCH₂CH₃): A triplet around 1.2 ppm (3H) and a quartet around 3.5 ppm (2H).

    • Acetyl Methylene (-C(O)CH₂O-): A singlet around 4.1 ppm (2H).

    • Piperidine Ring Protons: A series of complex multiplets, typically between 1.5 and 3.8 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Carbonyl Carbons (-C=O): Two signals in the range of 165-180 ppm.

    • Piperidine Ring Carbons: Signals typically between 25-55 ppm.

    • Ethoxy & Acetyl Carbons: Signals for the -CH₂- and -CH₃ groups of the ethoxy moiety and the acetyl methylene carbon will appear in the aliphatic region.

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in synthetic and medicinal chemistry.

Reactivity Profile

The molecule possesses two primary reactive sites: the carboxylic acid and the tertiary amide.

  • Carboxylic Acid Group: This functional group is the primary handle for derivatization. It can readily undergo standard transformations such as:

    • Amide Coupling: Reaction with various amines using coupling agents (e.g., EDC, HOBt) to form a diverse library of amides. This is a cornerstone of modern drug discovery for exploring SAR.[6]

    • Esterification: Conversion to esters through reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

    • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Tertiary Amide Group: The N-acyl bond is generally robust and stable under most reaction conditions used to modify the carboxylic acid, providing a stable scaffold.

G cluster_0 Reactivity Pathways center 1-(Ethoxyacetyl)piperidine- 4-carboxylic acid Amide Amide Derivatives center->Amide Amine, Coupling Agent Ester Ester Derivatives center->Ester Alcohol, Acid Catalyst Alcohol 4-(Hydroxymethyl)piperidine Derivative center->Alcohol Reduction (e.g., LiAlH₄)

Caption: Key reaction pathways for derivatizing the core molecule.

Applications as a Building Block

Piperidine scaffolds are prevalent in a vast number of FDA-approved drugs due to their favorable physicochemical properties, including improved solubility and metabolic stability. The carboxylic acid moiety in drug candidates can sometimes lead to poor membrane permeability or metabolic liabilities.[7] This molecule serves as an excellent starting point for creating bioisosteric replacements or for use as a functionalized scaffold to which pharmacophoric elements can be attached. Its utility lies in its ability to introduce a specific, flexible N-substituent while providing a reactive handle for library synthesis.

Safety and Handling

  • General Precautions: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust, vapor, or mist.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side shields.

  • Hazards: The compound is expected to cause skin and serious eye irritation.[2][10] May cause respiratory irritation.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[8]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a reactive carboxylic acid and a stable N-acylated piperidine core, provides a robust platform for the development of novel chemical entities. This guide has detailed its core properties, synthesis, and reactivity to support its application in advanced research and drug development programs.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • de Souza, A. S. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, vol. 2022, Article ID 2164558. Available from: [Link]

  • UBPBio. Safety Data Sheet - 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Available from: [Link]

  • O'Brien, P. et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available from: [Link]

  • Backer, H. J., & Huisman, H. O. (1949). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. Recueil des Travaux Chimiques des Pays-Bas, 68(5), 400-404. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • University of Calgary. Spectra Problem #7 Solution. Available from: [Link]

Sources

Biological activity of piperidine carboxylic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Piperidine Carboxylic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique structural and physicochemical properties—including its ability to confer water solubility, act as a hydrogen bond donor/acceptor, and adopt specific conformations to fit into biological targets—make it an invaluable component in drug design.[2] When combined with a carboxylic acid moiety, the resulting piperidine carboxylic acid framework gives rise to derivatives with a remarkable spectrum of biological activities. This guide offers an in-depth exploration of these activities, grounded in mechanistic insights and field-proven experimental methodologies, to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core therapeutic areas where these compounds have shown promise, dissect their structure-activity relationships, and provide actionable protocols for their synthesis and evaluation.

The Piperidine Carboxylic Acid Scaffold: A Hub of Therapeutic Potential

The piperidine heterocycle is a six-membered ring containing one nitrogen atom.[1] The addition of a carboxylic acid group, either directly on the ring or as part of a substituent, creates a versatile scaffold that can interact with a multitude of biological targets through ionic bonds, hydrogen bonds, and hydrophobic interactions. This structural versatility has enabled the development of derivatives targeting a wide range of diseases, from central nervous system (CNS) disorders to infectious diseases and cancer.[2]

The presence of the piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and metabolic stability, while often reducing toxicity.[2] The carboxylic acid group, in turn, provides a key interaction point with many biological receptors and a handle for synthetic modification, allowing chemists to fine-tune the compound's properties.

cluster_scaffold General Scaffold & Key Modification Points Scaffold Piperidine Carboxylic Acid Core Structure R1 R1: Ring Substituents (Modulates Selectivity, Lipophilicity) R2 R2: N-Substituent (Crucial for Target Affinity, ADME) R3 R3: Carboxylic Acid Modification (Esters, Amides for Prodrugs, Bioisosteres)

Caption: Core structure and key points for synthetic modification.

Major Biological Activities and Therapeutic Applications

The functional duality of the piperidine ring and the carboxylic acid group allows derivatives to be tailored for a wide range of biological targets.

Central Nervous System (CNS) Disorders

Piperidine derivatives have a profound impact on neuroscience, largely due to their ability to modulate neurotransmitter systems.

2.1.1 GABAergic System Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[3] Its signaling is terminated by its reuptake from the synaptic cleft via GABA transporters (GATs). Inhibiting these transporters increases GABAergic tone, a therapeutic strategy for conditions like epilepsy and anxiety.[3]

Nipecotic acid (piperidine-3-carboxylic acid) is a classical GAT inhibitor.[4][5] While its own use is limited by poor blood-brain barrier penetration, it serves as a crucial lead molecule.[6] Lipophilic derivatives have been developed to overcome this limitation, leading to potent anticonvulsant and anxiolytic agents.[3][6] For instance, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid has been identified as a highly potent mGAT4 inhibitor with significant anticonvulsant activity in mouse models.[3] It's important to note that at high concentrations, nipecotic acid can also directly activate GABA-A receptors, a secondary mechanism that must be considered during experimental design.[7]

GABA_Synapse Presynaptic Presynaptic Neuron GABA GABA Presynaptic->GABA Exocytosis Postsynaptic Postsynaptic Neuron Vesicle GABA Vesicle Vesicle->Presynaptic Release GAT GABA Transporter (GAT) GABA->GAT Reuptake Receptor GABA-A Receptor GABA->Receptor Binds GAT->Presynaptic Receptor->Postsynaptic Inhibitory Signal (Cl- influx) Inhibitor Nipecotic Acid Derivative Inhibitor->GAT Blocks

Caption: Action of Nipecotic Acid Derivatives at a GABAergic Synapse.

2.1.2 Opioid Receptor Modulation and Analgesia

The piperidine nucleus is essential for the analgesic activity of many opioids, including morphine and fentanyl.[8] This has inspired the synthesis of numerous piperidine derivatives as potent analgesic agents that target opioid receptors, particularly the mu-opioid receptor (MOR).[8] Structure-activity relationship (SAR) studies have shown that substitutions on the piperidine ring are critical for receptor binding and analgesic efficacy.[8]

2.1.3 Multi-Targeting in Neurodegenerative Diseases

In complex diseases like Alzheimer's, multi-target agents are highly sought after. Piperidine carboxylic acid derivatives have been developed to simultaneously address several pathological factors. By amidating nipecotic acid with molecules like ferulic or sinapic acid, researchers have created compounds with antioxidant, anti-inflammatory (lipoxygenase inhibition), and acetylcholinesterase inhibitory activities, making them promising candidates for further optimization against Alzheimer's disease.[4][9]

Antimicrobial and Antiviral Activity

The scaffold's versatility extends to combating infectious diseases.

  • Antibacterial: Derivatives have demonstrated broad-spectrum activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[10][11][12] Specific derivatives have been developed as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, highlighting a validated target for TB therapy.[13]

  • Antiviral: The COVID-19 pandemic spurred research into new antiviral agents. Piperidine carboxylic acid derivatives emerged as potent covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication, blocking viral replication in cells with high potency.[14] Other derivatives have shown efficacy against the Influenza A virus.[15]

Anticancer Activity

Piperidine derivatives exhibit significant potential in oncology through diverse mechanisms of action.

  • Cytotoxicity and Apoptosis Induction: Certain derivatives, such as CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid), induce redox homeostasis imbalance in lung adenocarcinoma cells, leading to cell death.[16]

  • Inhibition of Cell Migration: In prostate cancer models, piperidine treatment has been shown to inhibit cell migration by upregulating E-cadherin and downregulating N-cadherin, key markers of the epithelial-mesenchymal transition (EMT).[16]

  • Tubulin Polymerization Inhibition: The piperidine scaffold has been identified as a promising chemotype for developing potent colchicine binding site inhibitors, which disrupt microtubule dynamics and lead to mitotic arrest in cancer cells.[17]

Anti-inflammatory Activity

Chronic inflammation underlies many diseases. Piperidine carboxylic acid derivatives can modulate inflammatory pathways through several mechanisms.

  • Inhibition of Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibiting sEH increases EET levels, producing beneficial anti-inflammatory and vasodilatory effects.[18] Novel piperidine amide derivatives of chromone-2-carboxylic acid have been identified as potent sEH inhibitors.[18]

  • Inhibition of Adhesion Molecules: The upregulation of intercellular adhesion molecule-1 (ICAM-1) is a key step in the inflammatory response, facilitating leukocyte migration to tissues. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][19]benzothiazine have been shown to be potent, orally-active inhibitors of ICAM-1 upregulation, demonstrating therapeutic effects in animal models of arthritis and inflammation.[20]

Experimental Design: Synthesis and Biological Evaluation

Synthesizing and evaluating these derivatives requires a systematic approach. The causality behind experimental choices is rooted in establishing a clear, reproducible link between chemical structure and biological function.

General Synthesis Protocol: Amide Coupling

Amide coupling is a robust and common method for derivatizing the carboxylic acid moiety. This self-validating protocol ensures high purity and yield, critical for accurate biological testing.

Objective: To synthesize a piperidine-4-carboxamide derivative from a protected piperidine-4-carboxylic acid and a primary amine.

Rationale: This method is chosen for its high efficiency and broad substrate scope. Using a coupling agent like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, preserving sensitive functional groups. Boc protection of the piperidine nitrogen prevents self-coupling and allows for later modification at that site if desired.

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • Dissolve 1.0 equivalent of N-Boc-piperidine-4-carboxylic acid in anhydrous dimethylformamide (DMF).

    • Add 1.1 equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the solution.

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester. Causality: HATU converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Amine Coupling:

    • Add 1.05 equivalents of the desired primary amine to the reaction mixture.

    • Continue stirring at room temperature for 16-24 hours. Causality: The amine nucleophilically attacks the activated ester, displacing the leaving group to form the stable amide bond.

  • Workup and Purification:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the pure Boc-protected amide. Causality: The aqueous workup removes unreacted reagents and water-soluble byproducts. Chromatography separates the target compound from any remaining impurities based on polarity.

  • Boc Deprotection (Optional):

    • Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane.

    • Stir at room temperature for 30-60 minutes.

    • Concentrate the mixture under reduced pressure to yield the final piperidine-4-carboxamide derivative as its hydrochloride salt. Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the piperidine nitrogen.

Biological Evaluation Protocol: In Vitro sEH Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human soluble epoxide hydrolase (sEH).

Rationale: This fluorometric assay is a high-throughput, sensitive, and reliable method for quantifying enzyme activity. It uses a substrate that becomes fluorescent only after being hydrolyzed by sEH, providing a direct measure of enzyme turnover. The protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

    • Prepare a solution of recombinant human sEH in a suitable buffer (e.g., Bis-Tris/HCl buffer, pH 7.0).

    • Prepare a solution of the fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 2 µL of the test compound dilution (or DMSO for the positive control).

    • Add 100 µL of the sEH enzyme solution to all wells except the negative control (add buffer instead).

    • Pre-incubate the plate at 37°C for 10 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Initiate the reaction by adding 100 µL of the CMNPC substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) over a period of 15-30 minutes at 37°C. The rate of fluorescence increase is proportional to the sEH activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the rate of the positive control (DMSO) to 100% activity and the negative control to 0% activity.

    • Plot the percentage of sEH activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Synthesis and Screening Workflow start Design Analogs synthesis Chemical Synthesis (e.g., Amide Coupling) start->synthesis purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify invitro In Vitro Screening (e.g., sEH Assay) purify->invitro sar Analyze SAR Identify Hits invitro->sar sar->start Design New Analogs optimize Lead Optimization sar->optimize Advance Hit

Caption: A typical workflow for drug discovery using piperidine derivatives.

Quantitative Data Summary

To facilitate comparison and analysis, the biological activities of representative piperidine carboxylic acid derivatives from the literature are summarized below.

Table 1: Inhibitory Activity of Selected Derivatives

Compound ClassTargetRepresentative CompoundActivity (IC₅₀ / EC₅₀)Therapeutic AreaReference
Chromone-2-carboxamideSoluble Epoxide Hydrolase (sEH)Compound 7 IC₅₀ = 1.75 µMAnti-inflammatory[18]
Covalent HybridSARS-CoV-2 PLproCompound SB-140 EC₅₀ = 0.3 nMAntiviral[14]
Nipecotic Acid DerivativeGABA Transporter 4 (mGAT4)(S)-DDPM-3960pIC₅₀ = 6.59CNS (Anticonvulsant)[3]
Nipecotate AmideAcetylcholinesteraseCompound 3 (Ferulic Acid Amide)IC₅₀ = 47 µMCNS (Neurodegeneration)[4][9]
PyrazinobenzothiazineICAM-1 UpregulationCompound 2q (ER-49890)Potent Oral ActivityAnti-inflammatory[20]

Conclusion and Future Directions

The piperidine carboxylic acid scaffold is undeniably a powerful and versatile platform in modern drug discovery. Its derivatives have demonstrated a vast range of potent biological activities, leading to promising agents for treating CNS disorders, cancer, inflammation, and infectious diseases. The inherent "druggability" of the piperidine ring, combined with the synthetic tractability of the carboxylic acid group, provides a robust framework for generating diverse chemical libraries and optimizing lead compounds.

Future research will likely focus on several key areas:

  • Target Selectivity: Enhancing selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Multi-Target Ligands: Rational design of single molecules that can modulate multiple targets simultaneously, a particularly promising strategy for complex multifactorial diseases like Alzheimer's.

  • Novel Delivery Systems: Developing prodrugs and targeted delivery strategies to improve the pharmacokinetic properties and brain penetration of potent CNS-active derivatives.

As our understanding of disease biology deepens and synthetic methodologies advance, the piperidine carboxylic acid scaffold is poised to remain a vital source of new therapeutic agents for years to come.

References

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Rathnayake, A. D., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

  • Varlamov, A. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Anis, I., et al. (N.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Schön, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. [Link]

  • Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. [Link]

  • Al-Mokadem, A. Z., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • Walczak, M. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][18][19]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]

  • Islam, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Anonymous. (N.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • de Fátima, Â., et al. (2011). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. [Link]

  • Jones, S., & Brown, D. A. (2001). Nipecotic acid directly activates GABAA-like ion channels. PMC - PubMed Central. [Link]

  • Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. [Link]

  • Titov, M. S., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC - NIH. [Link]

  • Ashrafizadeh, M., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH. [Link]

  • Anonymous. (N.d.). Nipecotic acid – Knowledge and References. Taylor & Francis. [Link]

  • Anonymous. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • Islam, R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Anonymous. (N.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. [Link]

  • Singh, A., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. [Link]

  • Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

Sources

Methodological & Application

Definitive Structural Elucidation of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid: A Comprehensive ¹H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug development due to its prevalence in pharmacologically active compounds. As a bifunctional molecule, it serves as a valuable building block in synthetic chemistry. Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool. This application note provides a detailed, experience-driven guide to the ¹H NMR analysis of this compound. We will delve into the theoretical underpinnings of the expected spectrum, present a robust experimental protocol for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation. This guide is intended for researchers, chemists, and quality control scientists who require a definitive method for the structural characterization of this molecule.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for any spectral analysis. This compound, with the molecular formula C₁₀H₁₇NO₄[1], possesses several distinct proton environments. The presence of an amide bond introduces the possibility of rotational isomers (rotamers), which can lead to signal broadening or the appearance of duplicate peaks for adjacent protons. The piperidine ring itself exists in a dynamic chair conformation. For the purpose of this guide, we have systematically labeled the unique proton groups as shown below.

G cluster_mol This compound N1 N C2 C N1->C2 C7 C=O N1->C7 C3 C C2->C3 H_a Ha C2->H_a 2H C4 C C3->C4 H_b Hb C3->H_b 2H C5 C C4->C5 C12 C=O C4->C12 H_c Hc C4->H_c 1H C6 C C5->C6 C6->N1 C8 C C7->C8 O9 O C8->O9 H_e He C8->H_e 2H C10 C O9->C10 C11 C C10->C11 H_f Hf C10->H_f 2H H_g Hg C11->H_g 3H O13 O O14 OH C12->O14 H_d Hd O14->H_d 1H H_h Hh

Caption: Molecular structure with labeled proton environments (Ha-Hg).

Theoretical Basis for Spectral Interpretation

The chemical shift of a proton is highly sensitive to its local electronic environment. The deshielding effect of nearby electronegative atoms (O, N) and anisotropic effects from π-systems (C=O) cause signals to shift downfield (to a higher ppm value)[2].

  • Carboxylic Acid Proton (Hd): The proton of a carboxylic acid is typically the most deshielded proton in a molecule, appearing far downfield. Its chemical shift is expected in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding and exchange phenomena[2][3].

  • Ethoxy Group Protons (Hf, Hg): The methylene protons (Hf) are adjacent to an oxygen atom, placing their expected chemical shift around 3.5-4.5 ppm[4]. They will be split into a quartet by the three neighboring methyl protons (Hg). The methyl protons (Hg) are further from the electronegative oxygen and will appear upfield as a triplet, split by the two methylene protons (Hf).

  • Acetyl Methylene Protons (He): These protons are alpha to both a carbonyl group and an ether oxygen, leading to significant deshielding. Their signal is anticipated to be a singlet around 4.2 ppm.

  • Piperidine Ring Protons (Ha, Hb, Hc): The analysis of the piperidine ring is complex due to its non-planar chair conformation and the potential for slow N-C=O bond rotation.

    • The protons on carbons adjacent to the nitrogen (Ha at C2/C6) are deshielded and will appear downfield. Due to the amide character, these protons are diastereotopic and may appear as two separate signals, potentially broadened or as complex multiplets between 3.0-4.5 ppm.

    • The proton at the C4 position (Hc) is alpha to the carboxylic acid group and is expected to appear in the 2.0-2.9 ppm range[3].

    • The protons at C3/C5 (Hb) are the most shielded of the ring protons and will likely appear as complex multiplets further upfield, typically between 1.4-2.2 ppm.

Predicted ¹H NMR Data Summary

Based on established principles and data for analogous structures, the following table summarizes the anticipated ¹H NMR spectral data for this compound.

Proton LabelEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Hd -COOH 10.0 - 12.5broad singlet (br s)1H
He -C(=O)CH₂ O-~ 4.2singlet (s)2H
Hf -OCH₂ CH₃~ 4.1quartet (q)2H
Ha Piperidine C2-H₂ , C6-H₂ 3.0 - 4.5multiplet (m)4H
Hc Piperidine C4-H 2.3 - 2.8multiplet (m)1H
Hb Piperidine C3-H₂ , C5-H₂ 1.4 - 2.2multiplet (m)4H
Hg -OCH₂CH₃ ~ 1.2triplet (t)3H

Experimental Protocol

This protocol outlines a self-validating procedure for obtaining a high-quality ¹H NMR spectrum. The key is careful sample preparation and the selection of appropriate acquisition parameters.

Materials and Reagents
  • This compound (Sample)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Tetramethylsilane (TMS) as internal standard (if not already in solvent)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and bulbs

  • Analytical balance

  • Vortex mixer

Instrumentation
  • NMR Spectrometer (e.g., Bruker, JEOL, Varian) with a proton operating frequency of 300 MHz or higher. Higher fields will provide better signal dispersion, which is advantageous for resolving the complex piperidine multiplets.

Step-by-Step Sample Preparation

Rationale for Solvent Choice: DMSO-d₆ is selected as the solvent because its residual proton signal (around 2.50 ppm) does not typically overlap with key analyte signals, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton (Hd). Using chloroform-d would often lead to the exchange of this proton with trace D₂O, causing its signal to disappear.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the sample directly into a clean, dry vial[5].

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition Workflow

The goal of data acquisition is to achieve a spectrum with a high signal-to-noise (S/N) ratio and sufficient digital resolution.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) insert Insert Sample & Lock prep->insert Transfer to tube shim Shim Spectrometer (Optimize B0 homogeneity) insert->shim params Set Acquisition Parameters (zg30, SW, NS, AQ) shim->params Load standard params acquire Acquire FID params->acquire process Process Data (FT, Phase, Baseline) acquire->process Raw data analyze Analyze Spectrum (Integrate, Assign Peaks) process->analyze Processed spectrum

Caption: Standard workflow from sample preparation to spectral analysis.

Recommended Acquisition Parameters

While optimal parameters can be instrument-specific, the following provides a robust starting point for a standard ¹H experiment[6][7].

ParameterValueRationale
Pulse Program zg30A standard 30° pulse program allows for faster repetition rates without saturating the signals, improving S/N over time.
Spectral Width (SW) ~16 ppmA range from approximately -2 to 14 ppm ensures all signals, including the downfield acid proton and upfield TMS, are captured.
Number of Scans (NS) 16 to 64This range provides a good balance between achieving a strong S/N and experiment time. The S/N ratio improves with the square root of the number of scans[8].
Acquisition Time (AT) 3-4 sThis duration ensures that the Free Induction Decay (FID) has sufficiently decayed, providing good digital resolution in the final spectrum[9].
Relaxation Delay (D1) 2-5 sA sufficient delay allows for nearly complete relaxation of protons back to equilibrium, ensuring accurate integration for quantification.

Data Processing and Interpretation

  • Fourier Transform (FT): The raw FID signal is converted from a time-domain signal to a frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the residual DMSO-d₅ peak to 2.50 ppm.

  • Integration: The area under each peak is calculated. Set the integral of a well-resolved, unambiguous peak (e.g., the ethoxy methyl triplet, Hg ) to its known proton count (3H). All other integrals will then be relative to this standard, confirming the proton count of each signal.

  • Peak Assignment: Assign each signal in the spectrum to its corresponding proton group based on the predicted chemical shift, multiplicity, and integration, using the table in Section 3 as a guide. Pay close attention to the complex multiplet regions of the piperidine ring. For unambiguous assignment, advanced 2D NMR experiments like COSY and HSQC may be required.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by leveraging the theoretical predictions for spectral interpretation, researchers can confidently confirm the structure and assess the purity of this important chemical building block. The inherent complexities of the piperidine ring and amide rotamers are noted, providing a complete picture for a thorough analysis.

References

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Proton and C-13 Chemical Shifts. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • ResearchGate. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Wikipedia. Isonipecotic acid. Available at: [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups.... Available at: [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available at: [Link]

  • ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Available at: [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

  • University of California, Santa Barbara. NMR Acquisition and Processing. Available at: [Link]

  • Modgraph Consultants Ltd. Proton Chemical Shifts in NMR. Part 16. Available at: [Link]

  • National Institutes of Health. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. Available at: [Link]

  • National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available at: [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidines. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Ethoxyacetyl)piperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise structure, featuring a polar carboxylic acid group and a moderately polar N-ethoxyacetyl substituent, necessitates a robust purification strategy to ensure high purity, which is critical for downstream applications in drug discovery and development. This application note provides a comprehensive, step-by-step protocol for the efficient purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is grounded in the principles of reversed-phase chromatography, tailored to the specific physicochemical properties of the target molecule.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

  • Structure and Polarity: this compound (Molecular Formula: C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ) possesses both a hydrophilic carboxylic acid and a more lipophilic ethoxyacetyl group.[1] This amphiphilic nature makes it well-suited for reversed-phase HPLC, where the separation is driven by hydrophobic interactions with a non-polar stationary phase.[2] The polarity is influenced by the ionization state of the carboxylic acid group.

  • Acidity (pKa): The pKa of the carboxylic acid group is estimated to be in the range of 4.0-5.0, similar to other aliphatic carboxylic acids.[3][4] The piperidine nitrogen is part of an amide linkage and is therefore not basic. Controlling the pH of the mobile phase is crucial; maintaining a pH below the pKa (e.g., pH 2.5-3.5) will suppress the ionization of the carboxylate, rendering the molecule more hydrophobic and increasing its retention on a reversed-phase column.[5]

  • UV Absorbance: The primary chromophore in the molecule is the amide bond of the ethoxyacetyl group. Amides typically exhibit a weak UV absorbance at low wavelengths, generally between 200-220 nm. Therefore, a low wavelength should be selected for UV detection to ensure adequate sensitivity.

HPLC Purification Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification sample_prep Crude Sample Dissolution (in Mobile Phase A/DMSO) filtration Filtration (0.45 µm PTFE) sample_prep->filtration injection Sample Injection filtration->injection separation Reversed-Phase C18 Column (Gradient Elution) injection->separation detection UV Detection (210 nm) separation->detection fractionation Automated Fraction Collection detection->fractionation analysis Purity Analysis of Fractions (Analytical HPLC) fractionation->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation drying High Vacuum Drying evaporation->drying final_product Pure Compound drying->final_product

Caption: Workflow for the purification of this compound.

Detailed Preparative HPLC Protocol

This protocol is designed for the purification of multi-gram quantities of the target compound. It is scalable with appropriate adjustments to column size and flow rates.

Materials and Reagents
  • Crude this compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade (if needed for solubility)

  • 0.45 µm PTFE syringe filters

HPLC System and Parameters

The following table summarizes the recommended HPLC system parameters for the purification.

ParameterRecommendationJustification
HPLC System Preparative HPLC system with a binary gradient pump and UV detectorCapable of delivering high flow rates and handling large sample volumes required for purification.
Stationary Phase C18 silica-based column (e.g., 50 x 250 mm, 10 µm particle size)C18 provides excellent hydrophobic retention for this moderately polar compound. Larger particle sizes are common in preparative HPLC to reduce backpressure.
Mobile Phase A 0.1% TFA in Water (v/v)The acidic modifier (TFA) ensures the carboxylic acid is protonated (non-ionized), leading to better retention and peak shape on the C18 column.[5]
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency at low wavelengths. The TFA maintains consistent pH and ion-pairing throughout the gradient.
Flow Rate 80-100 mL/minAppropriate for the recommended column dimension to ensure efficient separation without excessive backpressure. This should be optimized based on the specific system and column.
Detection Wavelength 210 nmThe amide bond in the molecule is expected to absorb at this low wavelength, providing the necessary sensitivity for detection and fraction collection.
Column Temperature AmbientFor many reversed-phase separations of small molecules, ambient temperature is sufficient. Temperature control can be implemented if peak shape issues arise.
Injection Volume Dependent on sample concentration and column loading capacityThis must be determined empirically to avoid overloading the column, which leads to poor separation. A good starting point is to dissolve the crude material at 100-200 mg/mL.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolution: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is limited, a small amount of DMSO can be used as a co-solvent. Note: Minimize the use of DMSO as it can affect the chromatography.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.

Step 2: HPLC Method and Gradient Elution

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Gradient Elution: The following gradient is a starting point and should be optimized based on the initial scouting runs.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.0595
25.0595
25.1955
30.0955

Step 3: Fraction Collection

  • Triggering: Set the fraction collector to trigger collection based on the UV signal intensity at 210 nm.

  • Collection: Collect the fractions corresponding to the main peak of the target compound. It is advisable to collect early and late eluting portions of the peak in separate fractions to isolate the purest material.

Step 4: Post-Purification Processing

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Note: Acetonitrile and water will evaporate, leaving the compound as a salt with TFA.

  • Final Product Isolation: The resulting residue can be further processed to remove TFA if necessary (e.g., by lyophilization from a dilute HCl solution or by another extraction procedure). Dry the final product under high vacuum to remove any residual solvents.

Conclusion

The protocol described in this application note provides a robust and reliable method for the preparative HPLC purification of this compound. By carefully controlling the mobile phase pH to suppress the ionization of the carboxylic acid, excellent retention and peak shape can be achieved on a standard C18 reversed-phase column. This method is scalable and can be adapted for various purification needs in a drug development setting, ensuring the high purity of this important synthetic intermediate.

References

  • HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]

  • Polar Compounds | SIELC Technologies. SIELC Technologies. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Table of Acids with Ka and pKa Values. CLAS. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

The Strategic Utility of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics, gracing the structures of numerous FDA-approved drugs.[1][2] Its conformational pre-organization and ability to modulate physicochemical properties make it a privileged motif in drug design.[3] Within this esteemed class of building blocks, 1-(Ethoxyacetyl)piperidine-4-carboxylic acid has emerged as a particularly valuable intermediate. Its unique bifunctional nature, featuring a readily activated carboxylic acid and a modifiable N-acyl group, provides a versatile platform for the construction of complex molecular architectures. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate, with a focus on its application in the synthesis of bioactive molecules, particularly in the realm of Factor Xa inhibitors.[4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1042796-13-3[5]
Molecular Formula C₁₀H₁₇NO₄[5]
Molecular Weight 215.25 g/mol [5]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents.General knowledge
Storage Store at room temperature in a dry, well-ventilated area.General knowledge
Hazard Identification Irritant.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.[6]

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its capacity to undergo amide bond formation. The carboxylic acid moiety can be readily activated to react with a wide range of primary and secondary amines, enabling the introduction of diverse functionalities and the construction of complex target molecules.[7] This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals.[8]

A particularly relevant application of this intermediate is in the synthesis of Factor Xa inhibitors, a class of anticoagulant medications used to treat and prevent blood clots.[4] The piperidine-4-carboxamide core is a common feature in many of these inhibitors.

Mechanistic Rationale for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt).[9]

The reaction mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester: HOBt reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.

  • Nucleophilic Acyl Substitution: The amine nucleophile attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and regenerates HOBt.

Amide_Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH (1-(Ethoxyacetyl)piperidine- 4-carboxylic acid) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC Amine R'-NH₂ (e.g., Aniline derivative) EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amide_Product R-CO-NH-R' (Amide Product) Tetrahedral_Intermediate->Amide_Product

Figure 1: Generalized workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol: Synthesis of an N-Aryl-1-(ethoxyacetyl)piperidine-4-carboxamide

This protocol is an adapted general procedure for the synthesis of N-aryl carboxamides, based on established methods for similar piperidine carboxylic acids.[9][10] It provides a robust starting point for the coupling of this compound with a representative aniline derivative.

Materials and Reagents
  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.0-1.2 eq.), HOBt (1.1 eq.), and EDC·HCl (1.2 eq.).

  • Base Addition: Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture. The addition of a base is crucial to neutralize the HCl salt of EDC and any acid formed during the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Synthesis_Workflow Start Dissolve 1-(Ethoxyacetyl)piperidine- 4-carboxylic acid in anhydrous solvent AddReagents Add aniline, HOBt, and EDC·HCl Start->AddReagents AddBase Add DIPEA or TEA AddReagents->AddBase Stir Stir at room temperature (Monitor by TLC) AddBase->Stir Workup Aqueous workup (Wash with NaHCO₃, water, brine) Stir->Workup Dry Dry and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize

Figure 2: Experimental workflow for the synthesis of N-aryl-1-(ethoxyacetyl)piperidine-4-carboxamides.

Purification and Characterization

The crude product obtained from the workup typically requires purification to remove any unreacted starting materials and coupling byproducts.

Purification Protocol
  • Chromatography Setup: Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl-1-(ethoxyacetyl)piperidine-4-carboxamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure of the synthesized amide. The disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of the amide N-H proton signal (typically 7-9 ppm for secondary amides) in the ¹H NMR spectrum are indicative of a successful reaction.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic amide C=O stretch (typically around 1650 cm⁻¹) and an N-H stretch (for secondary amides, around 3300 cm⁻¹).

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is primarily demonstrated through its participation in amide coupling reactions, providing a reliable and efficient means to introduce the piperidine-4-carboxamide scaffold found in numerous drug candidates, including Factor Xa inhibitors. The protocols and guidelines presented in this application note offer a solid foundation for researchers to effectively incorporate this building block into their synthetic strategies, accelerating the drug discovery and development process. The straightforward nature of the amide coupling, coupled with well-established purification and characterization techniques, makes this compound an indispensable tool in the medicinal chemist's arsenal.

References

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link].

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].

  • Discovery and development of Factor Xa inhibitors (2015–2022). PMC - NIH. Available at: [Link].

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link].

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. PubMed. Available at: [Link].

  • US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link].

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link].

  • A practical synthesis for the key intermediate of apixaban. ResearchGate. Available at: [Link].

  • CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid. Google Patents.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link].

  • United States Patent Office - Googleapis.com. Available at: [Link].

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. Available at: [Link].

  • CN102180800A - Synthesis method of aniline compound - Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link].

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central. Available at: [Link].

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link].

  • Ethyl piperidine-4-carboxylate - Cheméo. Available at: [Link].

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].

Sources

Application Notes and Protocols for Testing the Biological Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Rigorous Experimental Design in Drug Discovery

The journey of a novel compound from a laboratory curiosity to a potential therapeutic is paved with rigorous scientific investigation. At the heart of this endeavor lies the meticulous design and execution of experiments to elucidate its biological activity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vitro assays. By adhering to the principles outlined herein, researchers can ensure the generation of reliable, reproducible, and translatable data, thereby accelerating the drug discovery pipeline. Modern drug discovery programs are largely centered on target-based screening, aiming to identify compounds that modulate the activity of a target implicated in a human disease.[1] This involves a cascade of in vitro biological assays designed to measure primary activities, selectivity, and cellular toxicity.[1][2]

Pillar 1: Foundational Principles of Assay Design - The Bedrock of Reliable Data

A well-designed experiment is a self-validating system. The choices made during the design phase directly impact the quality and interpretability of the results. This section delves into the fundamental principles that underpin robust assay design.

The "Why": Causality in Experimental Choices

Every element of an experimental design should have a clear rationale. This includes the choice of cell lines, reagents, incubation times, and analytical methods. For instance, the selection of a particular cell line should be justified by its relevance to the disease model or the expression of the target of interest. Similarly, the concentration range of the test compound should be chosen to capture the full dose-response relationship. This emphasis on causality ensures that the experimental setup is fit-for-purpose and that the data generated are meaningful.

Assay Selection: A Strategic Decision

The initial step in evaluating a novel compound is the selection of an appropriate assay. This choice is dictated by the scientific question being addressed and can broadly be categorized into two approaches:

  • Target-Based Assays: These assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor. They are highly specific and provide mechanistic insights into the compound's mode of action.

  • Phenotypic Assays: These assays measure the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target. They are useful for identifying compounds with novel mechanisms of action.

The decision to use a target-based or phenotypic approach depends on the stage of the drug discovery program and the available knowledge about the biological system under investigation.

The Indispensable Role of Controls

Controls are the benchmarks against which the effects of the experimental treatment are measured.[3] They are crucial for ensuring the validity and reliability of the experimental results.[4] There are several types of controls, each serving a specific purpose:[3]

  • Positive Controls: These are substances known to produce the expected effect and are used to confirm that the assay is working correctly.[3][5] For example, in an enzyme inhibition assay, a known inhibitor of the enzyme would be used as a positive control.[6]

  • Negative Controls: These are samples that are not expected to produce any effect and are used to establish a baseline.[3] In a cell-based assay, cells treated with the vehicle (the solvent in which the compound is dissolved) alone serve as a negative control.[7]

  • Blank Controls: These wells contain all the assay components except the cells or the biological material of interest. They are used to measure the background signal of the reagents and ensure there is no contamination.[3]

The appropriate use of controls is a hallmark of a well-designed experiment and is essential for the accurate interpretation of data.

G cluster_0 Experimental Setup cluster_1 Assay System (e.g., Cells + Reagents) Test Compound Test Compound Assay Assay Test Compound->Assay Measures Compound Effect Positive Control Positive Control Positive Control->Assay Validates Assay Performance Negative Control (Vehicle) Negative Control (Vehicle) Negative Control (Vehicle)->Assay Establishes Baseline Blank Control Blank Control Blank Control->Assay Corrects for Background

Figure 1: The logical relationship of controls in an experimental design.

Scientific Rigor and Reproducibility: The Cornerstones of Trustworthiness

Scientific rigor is the strict application of the scientific method to ensure robust and unbiased experimental design, methodology, analysis, interpretation, and reporting of results.[8][9] Reproducibility, the ability of an independent researcher to obtain the same results, is a direct consequence of scientific rigor. To enhance rigor and reproducibility, researchers should:

  • Clearly define the experimental design: This includes the number of replicates, the randomization of samples, and the blinding of the experimenter where appropriate.[10]

  • Use well-characterized reagents and cell lines: The source and authentication of all biological and chemical resources should be documented.[11]

  • Follow standardized protocols: Adherence to detailed, written protocols minimizes variability between experiments.

  • Perform appropriate statistical analysis: The statistical methods used should be suitable for the experimental design and the nature of the data.[10][12]

By embracing these principles, researchers can increase confidence in their findings and contribute to the advancement of scientific knowledge.

Pillar 2: The Dose-Response Relationship - A Cornerstone of Pharmacology

The dose-response relationship is a fundamental principle in pharmacology and toxicology that describes the magnitude of the response of a biological system to varying concentrations of a substance.[13][14] Understanding this relationship is critical for characterizing the potency and efficacy of a novel compound.[14]

Understanding Dose-Response Curves

Dose-response data are typically plotted with the concentration of the compound on the x-axis (often on a logarithmic scale) and the response on the y-axis. This results in a sigmoidal curve that provides valuable information about the compound's activity.[13]

G start p1 start->p1 p2 p1->p2 p3 p2->p3 EC50 EC50/IC50 p3->EC50 p4 EC50->p4 p5 p4->p5 p6 p5->p6 end p6->end Xaxis Log[Compound Concentration] Yaxis Response (%) origin Xend origin->Xend Yend origin->Yend EC50_x EC50_x->EC50 EC50_y EC50_y EC50_y->EC50

Figure 2: A typical sigmoidal dose-response curve.

Key Parameters: IC50 and EC50

Two key parameters are derived from the dose-response curve:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce a given biological activity by 50%.[15]

  • EC50 (Half-maximal effective concentration): The concentration of a drug that produces 50% of its maximum effect.[15]

These values are crucial for comparing the potency of different compounds and for guiding lead optimization efforts.

Pillar 3: Core In Vitro Assays for Biological Activity Profiling

In vitro assays are indispensable tools for the initial screening and characterization of novel compounds due to their speed, low cost, and amenability to high-throughput formats.[16] This section provides detailed protocols for three commonly used assays.

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[17] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 20,000 cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel compound for the desired exposure period (e.g., 24-72 hours).[16] Include appropriate controls (vehicle, positive control for cytotoxicity).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Table 1: Example Data from an MTT Assay

Compound Conc. (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.2100
0.11.1595.8
10.9881.7
100.6251.7
1000.1512.5
Protocol 2: Characterizing Enzyme Inhibition

Enzyme inhibition assays are used to determine the ability of a compound to modulate the activity of a specific enzyme.[6] This protocol describes a general procedure for a colorimetric enzyme inhibition assay.

Materials:

  • Enzyme solution

  • Substrate solution

  • Inhibitor (test compound) solution

  • Buffer solution

  • 96-well plate

  • Microplate reader

Protocol:

  • Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound. Include controls (no enzyme, no inhibitor).[6]

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Reaction Termination: Stop the reaction (e.g., by adding a stop solution).

  • Signal Detection: Measure the absorbance of the product at the appropriate wavelength.

Data Analysis:

Calculate the percentage of enzyme inhibition for each compound concentration relative to the uninhibited control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[19]

Protocol 3: Investigating Receptor Binding using a Competitive Binding Assay

Receptor binding assays are used to measure the affinity of a compound for a specific receptor.[15] A common format is the competitive binding assay, where the test compound competes with a labeled ligand (e.g., radiolabeled or fluorescent) for binding to the receptor.[20][21]

Materials:

  • Receptor preparation (e.g., cell membranes expressing the receptor)

  • Labeled ligand

  • Unlabeled test compound

  • Assay buffer

  • Filter plates or scintillation proximity assay (SPA) beads

  • Detection instrument (e.g., scintillation counter or fluorescence reader)

Protocol:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by filtration through a filter plate that retains the receptor-bound complex or by using SPA beads that emit a signal only when the labeled ligand is bound.

  • Signal Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.

Data Analysis:

The amount of bound labeled ligand will decrease as the concentration of the unlabeled test compound increases. Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve. From this curve, the IC50 can be determined, and the inhibition constant (Ki), a measure of the compound's affinity for the receptor, can be calculated using the Cheng-Prusoff equation.

Pillar 4: Data Analysis and Interpretation - Extracting Meaning from Numbers

Statistical Considerations

The choice of statistical test depends on the experimental design and the type of data collected.[10][12] Common statistical tests used in the analysis of in vitro data include t-tests for comparing two groups and analysis of variance (ANOVA) for comparing multiple groups. It is essential to perform a power analysis to determine the appropriate sample size to detect a statistically significant effect.[10]

Data Visualization

Clear and informative data visualization is crucial for communicating experimental findings. Dose-response curves, bar graphs with error bars, and heat maps are commonly used to present in vitro data. All graphs should be clearly labeled with the axes, units, and a descriptive title.

Conclusion: A Commitment to Scientific Excellence

The successful evaluation of the biological activity of novel compounds hinges on a steadfast commitment to the principles of rigorous experimental design, meticulous execution, and thoughtful data analysis. By embracing the concepts and protocols outlined in this guide, researchers can generate high-quality, reliable data that will drive informed decision-making in the drug discovery process. This commitment to scientific excellence is not merely a procedural formality; it is the very foundation upon which new medicines are built.

References

  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH.
  • BioIVT. (2022, May 3).
  • U.S. Food and Drug Administration. (2024, November 13). In Vitro Diagnostics.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • PubMed. (2008, October). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
  • PubMed. (2021, April 16).
  • NIH Grants & Funding. (2024, September 9). Enhancing Reproducibility through Rigor and Transparency.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Wikipedia. (n.d.).
  • PMC - PubMed Central - NIH. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • YouTube. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Abcam. (n.d.).
  • ITR Laboratories Canada Inc. (n.d.). Analysis & Bioanalysis in Preclinical Drug Development.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
  • Rockland Immunochemicals. (2021, December 14).
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
  • Aurelia Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • NYU Biology. (n.d.). PhD Best Practices for Enhancing Rigor and Reproducibility in Research.
  • Longdom Publishing. (n.d.).
  • PMC - PubMed Central - NIH. (2022, March 9). Key Factors for Improving Rigor and Reproducibility: Guidelines, Peer Reviews, and Journal Technical Reviews.
  • Molecular Biology of the Cell (MBoC). (2017, October 13).
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors.
  • MSD Manual Professional Edition. (n.d.).
  • ACS Publications. (n.d.). Particle-Induced Artifacts in the MTT and LDH Viability Assays.
  • AMSbiopharma. (2025, June 25).
  • Sygnature Discovery. (n.d.).
  • Science Ready. (n.d.).
  • GigaScience | Oxford Academic. (n.d.). Recommendations to enhance rigor and reproducibility in biomedical research.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • The Key To Robust Translational Results In Preclinical D
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition.
  • ResearchGate. (2015, February 16). Anyone familiar with LDH assay and MTT assay?
  • ACS Omega. (2023, November 1).
  • DOSE-RESPONSE REL
  • BioPharm International. (2019, October 11).
  • News-Medical.Net. (2024, February 1). What control types are used in scientific discovery?
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • Wikipedia. (n.d.). Scientific control.
  • Microbe Notes. (2023, August 3). Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition.
  • YouTube. (2024, November 25).
  • Steps of Drug Development and Biost
  • Augusta University. (n.d.). Rigor and Reproducibility: NIH Guidance.
  • ResearchGate. (2022, June 10). Planning experiments: Updated guidance on experimental design and analysis and their reporting III.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • PMC - PubMed Central - NIH. (n.d.). The dose response principle from philosophy to modern toxicology: The impact of ancient philosophy and medicine in modern toxicology science.
  • Protocols.io. (2024, December 11). LDH cytotoxicity assay.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • EMMA International. (2021, January 25). Understanding the FDA Drug Development Process.

Sources

In Vitro Assays for Piperidine-4-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine-4-Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space. Within this class, piperidine-4-carboxylic acid and its derivatives represent a "privileged scaffold," a molecular framework that can be functionalized to interact with a wide range of biological targets. The carboxylic acid group provides a key interaction point, often mimicking endogenous ligands, while the piperidine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of key in vitro assays used to characterize the biological activity of piperidine-4-carboxylic acid derivatives. We will move beyond simple procedural lists to explain the scientific rationale behind assay design, data interpretation, and the establishment of self-validating experimental systems. The protocols detailed herein are foundational for researchers in medicinal chemistry, pharmacology, and drug development engaged in the evaluation of this important class of compounds.

Section 1: Probing the Central Nervous System - GABA Transporter (GAT) Inhibition Assays

Scientific Background & Rationale

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs). Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.

Piperidine-4-carboxylic acid is the core of nipecotic acid, a well-known GAT inhibitor. Consequently, derivatives of this scaffold are frequently synthesized and evaluated for their potential as GAT inhibitors. The most common and direct method to assess this activity is a radiolabeled substrate uptake assay.

Assay Principle: The [³H]GABA Uptake Assay

This assay quantifies the ability of a test compound to inhibit the uptake of a radiolabeled GABA analogue, typically [³H]GABA, into cells engineered to express a specific GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1). The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the test compound.

Experimental Workflow: [³H]GABA Uptake Assay

Application Notes & Protocols: Functionalization of the Piperidine-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of clinically approved drugs and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional framework that can effectively orient substituents to interact with biological targets, while also modulating crucial physicochemical properties like solubility and lipophilicity.[1][2] When functionalized at the 4-position with a carboxylic acid, the resulting piperidine-4-carboxylic acid scaffold becomes an exceptionally powerful building block in drug discovery. This bifunctional architecture presents two orthogonal chemical handles—the secondary amine at the N1 position and the carboxyl group at the C4 position—allowing for systematic and diverse chemical modifications.

The strategic introduction of chiral centers and various substituents onto this scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic profiles.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key functionalization strategies, field-proven insights into experimental choices, and robust, step-by-step protocols for modifying this critical scaffold.

Core Functionalization Strategies

The piperidine-4-carboxylic acid scaffold offers three primary regions for chemical modification: the ring nitrogen (N1), the carboxylic acid at C4, and, through more advanced methods, the C-H bonds on the piperidine ring itself (C2, C3). Protecting group chemistry is fundamental to achieving selectivity. The nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group to allow for selective modification of the carboxylic acid, while the carboxylic acid is often converted to an ester to facilitate reactions at the nitrogen.

G scaffold Piperidine-4-Carboxylic Acid Scaffold N1 N1-Functionalization (Alkylation, Arylation, Acylation) scaffold->N1 Primary Handle C4 C4-Carboxyl Modification (Amidation, Esterification, Reduction) scaffold->C4 Primary Handle CH C-H Functionalization (α- and β-positions) scaffold->CH Advanced Methods

Caption: Key functionalization points on the piperidine-4-carboxylic acid scaffold.

Section 1: Modification of the C4-Carboxylic Acid Group

The carboxylic acid is a versatile functional group that serves as a precursor for amides, esters, and alcohols, each imparting distinct properties to the final molecule. Amide bond formation is arguably the most common transformation in medicinal chemistry.[4]

1.1 Amide Coupling: The Gateway to Bioactive Carboxamides

The conversion of the C4-carboxylic acid to an amide is a cornerstone of library synthesis. Piperidine-4-carboxamides are found in numerous therapeutic agents.[5][6] The choice of coupling reagent is critical and depends on factors such as the steric and electronic nature of the amine, cost, and desired racemization suppression.

Causality Behind Experimental Choices:

  • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is favored over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, simplifying purification.

  • Additives (HOBt, HOAt): Additives like 1-hydroxybenzotriazole (HOBt) are crucial. They react with the activated O-acylisourea intermediate to form an active ester, which is less prone to side reactions and significantly reduces the risk of epimerization at adjacent chiral centers.

  • Uronium/Phosphonium Reagents (HATU, PyBOP): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and fast, making them ideal for difficult couplings involving sterically hindered or electron-deficient amines.[4][7] They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Workflow for a Typical Amide Coupling Reaction:

Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve N-Boc-piperidine- 4-carboxylic acid in DMF B Add Amine (1.1 eq) and DIPEA (2.5 eq) A->B C Add HATU (1.2 eq) at 0 °C B->C D Stir at RT for 2-16 h C->D E Aqueous Work-up (Water/Brine Wash) D->E F Extract with EtOAc E->F G Purify via Column Chromatography F->G

Caption: General workflow for HATU-mediated amide coupling.

1.2 Esterification and Reduction

Esterification, often performed on the N-Boc protected acid using a simple alkyl halide (e.g., iodomethane) and a base like potassium carbonate, serves two purposes: it can be a final modification or act as a protecting group for subsequent N-functionalization.[8] The resulting ester or the parent carboxylic acid can then be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, piperidine-4-methanol, a valuable building block for introducing ether linkages.

Section 2: N-Functionalization of the Piperidine Ring

Modification of the ring nitrogen is a powerful strategy to modulate a molecule's interaction with biological targets and fine-tune its pharmacokinetic properties.[9] These reactions are typically performed on the ester-protected version of the scaffold (e.g., ethyl piperidine-4-carboxylate).

2.1 N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for introducing alkyl groups to the piperidine nitrogen.[9]

Causality Behind Experimental Choices:

  • Reactants: The reaction involves the piperidine secondary amine and an aldehyde or ketone.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice. It is milder and more selective than other hydride reagents like sodium cyanoborohydride and does not reduce the aldehyde/ketone starting material in the absence of the amine. It is also effective under mildly acidic conditions, which helps to catalyze the formation of the key iminium ion intermediate.

2.2 N-Arylation via Buchwald-Hartwig Amination

Introducing an aryl or heteroaryl group at the N1 position can profoundly impact biological activity by enabling π-stacking interactions with protein targets. The Buchwald-Hartwig cross-coupling reaction is the premier method for this transformation.

Causality Behind Experimental Choices:

  • Catalyst System: This palladium-catalyzed reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. The choice of ligand (e.g., Xantphos, RuPhos, SPhos) is critical and depends on the specific aryl halide and substrate, influencing reaction efficiency and scope.

  • Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

Section 3: Advanced Strategies: C-H Functionalization

Directly modifying the C-H bonds of the piperidine ring is a modern strategy that opens new avenues for creating novel analogs.[10] These methods can provide access to positional isomers that are difficult to synthesize through traditional ring-construction approaches.[10][11]

Key Approaches:

  • Directed Metalation: Using a directing group on the nitrogen, it is possible to achieve regioselective lithiation at the C2 position, followed by quenching with an electrophile.[12]

  • Carbene/Nitrene Insertions: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize the C2, C3, or C4 positions, with the regioselectivity often controlled by the choice of catalyst and the nitrogen protecting group.[10]

  • Iminium Ion Intermediates: A robust method involves the oxidation of the N-alkyl piperidine to form an endo-cyclic iminium ion, which can then be trapped by a variety of nucleophiles to achieve selective α-functionalization at the C2 position.[13]

Detailed Application Protocols

Protocol 1: Synthesis of N-Boc-piperidine-4-carboxamide via EDC/HOBt Coupling

This protocol describes a standard, reliable method for amide bond formation using water-soluble carbodiimide chemistry.

Materials:

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-piperidine-4-carboxylic acid)

  • Benzylamine (or other primary/secondary amine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), Anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add the amine (e.g., benzylamine, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the mixture for 5 minutes at room temperature.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. Rationale: Adding the EDC last and at 0 °C minimizes potential side reactions and preserves the integrity of the coupling agent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 4-12 hours).

  • Quench & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with DCM or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine. Rationale: The bicarb wash removes unreacted acid and HOBt, while the brine wash helps to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data Summary Table (Representative Yields):

Amine SubstrateCoupling ReagentsSolventTime (h)Typical Yield (%)
BenzylamineEDC, HOBt, DIPEADMF685-95%
AnilineHATU, DIPEADMF480-90%
MorpholineEDC, HOBt, DIPEADCM1275-85%
Protocol 2: N-Arylation of Ethyl Piperidine-4-carboxylate

This protocol details a Buchwald-Hartwig cross-coupling reaction to form an N-aryl piperidine derivative.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 4-Bromotoluene (or other aryl/heteroaryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, Anhydrous

  • Standard Schlenk line or glovebox equipment.

Step-by-Step Methodology:

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. All steps must be performed under an inert atmosphere (N₂ or Argon) using Schlenk techniques or in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add the aryl halide (e.g., 4-bromotoluene, 1.0 eq) and ethyl piperidine-4-carboxylate (1.2 eq).

  • Solvent: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or GC-MS (typically complete in 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction & Concentration: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • O'Doherty, I., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(23), 4236-4240. Available from: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents.
  • Mondal, S., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127764. Available from: [Link]

  • Kaur, H., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Chemical Methodologies, 7(2), 133-143. Available from: [Link]

  • Vervisch, K., et al. (2011). Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids, Amino Alcohols and 2,7-Diazabicyclo[3.3.1]nonanes. The Journal of Organic Chemistry, 76(15), 6076-6089. Available from: [Link]

  • Vitale, T. R., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(23), 5135-5139. Available from: [Link]

  • Formaggio, F., et al. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(14), 4847-4853. Available from: [Link]

  • Dunetz, J. R., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic Letters, 10(5), 973-976. Available from: [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. Available from: [Link]

  • Beatty, J. W., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(18), 11848-11857. Available from: [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved January 24, 2026, from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 24, 2026, from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI. Retrieved January 24, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Podya, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117812. Available from: [Link]

  • Jagtap, P. G., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1314-1320. Available from: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. (2023). ChemRxiv. Retrieved January 24, 2026, from [Link]

  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, 5(1), e1-e14. Available from: [Link]

  • Kar, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6005. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethoxyacetyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, ensuring a high-purity final product. Our approach is grounded in established chemical principles to explain the "why" behind each experimental step.

I. Reaction Overview: The N-Acylation Pathway

The most common and direct route to synthesize this compound is through the N-acylation of piperidine-4-carboxylic acid with ethoxyacetyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often under Schotten-Baumann conditions, which involve an aqueous basic solution to neutralize the hydrogen chloride byproduct.[1][2]

Reaction_Mechanism cluster_products Products P4CA Piperidine-4-carboxylic acid Target 1-(Ethoxyacetyl)piperidine- 4-carboxylic acid P4CA->Target 1. EAC Ethoxyacetyl chloride EAC->Target 2. HCl HCl Salt NaCl + H₂O Base Base (e.g., NaOH) Base->Salt Neutralization

Caption: General synthesis of this compound.

II. Common Impurities: Identification and Formation

Understanding the potential impurities is the first step toward controlling them. The following table outlines the most common impurities, their source, and their chemical structures.

Impurity NameStructureSource / Formation Mechanism
IMP-01: Piperidine-4-carboxylic acidUnreacted starting material due to incomplete reaction or incorrect stoichiometry.
IMP-02: Ethoxyacetic acidHydrolysis of the acylating agent, ethoxyacetyl chloride, by moisture in the solvent or during workup.
IMP-03: Piperidine-4-carboxylic acid hydrochlorideProtonation of the starting material by the HCl byproduct in the absence of a sufficient amount of base.[3]
IMP-04: Dimer impurityThough less common in this specific synthesis, dimerization can occur under certain conditions, especially if there are impurities in the starting materials.
IMP-05: Hydrolysis productHydrolysis of the amide bond in the final product, typically under strong acidic or basic conditions during workup or storage.[4]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction is incomplete, and I observe a significant amount of unreacted piperidine-4-carboxylic acid (IMP-01) by HPLC. What went wrong?

A1: An incomplete reaction is a common issue and can be attributed to several factors:

  • Insufficient Acylating Agent: Ethoxyacetyl chloride is susceptible to hydrolysis (forming IMP-02), especially in the presence of water.[5] If your solvent is not anhydrous or if the reaction is run for an extended period in an aqueous basic medium, a portion of the acylating agent may be quenched before it can react with the amine.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of ethoxyacetyl chloride. Ensure your reaction solvent is dry if performing the reaction in a non-aqueous system.

  • Protonation of the Amine: The reaction generates HCl as a byproduct. If the base is not added efficiently or is insufficient, the HCl will protonate the starting amine (forming IMP-03), rendering it non-nucleophilic and halting the reaction.[3]

    • Solution: Ensure at least two equivalents of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like NaOH in a biphasic system) are used. For Schotten-Baumann conditions, vigorous stirring is essential to ensure the base in the aqueous phase effectively neutralizes the HCl formed in the organic phase.[1]

  • Low Reaction Temperature: While the reaction is often exothermic, running it at too low a temperature can slow down the rate of acylation.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider allowing it to warm to room temperature after the initial addition of the acylating agent.

Q2: My final product is an oil and difficult to crystallize. HPLC analysis shows multiple impurity peaks. How can I improve the purity?

A2: Oily products are often indicative of a mixture of compounds. The presence of unreacted starting materials and byproducts can inhibit crystallization.

  • Aqueous Workup: An effective aqueous workup is crucial for removing water-soluble impurities.

    • Solution: After the reaction is complete, perform a series of extractions. A wash with a dilute acid (e.g., 1M HCl) will remove any unreacted basic starting material (piperidine-4-carboxylic acid will remain in the aqueous phase as its hydrochloride salt). A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) will remove any acidic impurities like ethoxyacetic acid (IMP-02).

  • Chromatographic Purification: If the impurity profile is complex, column chromatography may be necessary. Piperidine derivatives can be challenging to purify on standard silica gel due to their basicity, which can lead to peak tailing.[6]

    • Solution: Use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine, to improve peak shape and separation.[6] Alternatively, reverse-phase chromatography can be effective.

Q3: I'm concerned about the stability of my final product. Under what conditions might it degrade?

A3: The primary degradation pathway for this compound is the hydrolysis of the amide bond (IMP-05).[4]

  • pH Sensitivity: Amide bonds are susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[4]

    • Solution: During workup, avoid prolonged exposure to strong acids or bases. For long-term storage, it is advisable to keep the compound as a solid in a cool, dry place. If in solution, a neutral pH is generally preferred for stability.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use ethoxyacetic anhydride instead of ethoxyacetyl chloride as the acylating agent?

A1: Yes, ethoxyacetic anhydride can be used. Anhydrides are generally less reactive than acyl chlorides and may require slightly more forcing conditions (e.g., higher temperature or longer reaction time).[3] The byproduct of the reaction will be ethoxyacetic acid, which must be removed during workup.

Q2: What is the best solvent for this reaction?

A2: The choice of solvent depends on the specific conditions. For Schotten-Baumann reactions, a two-phase system of water and an inert organic solvent like dichloromethane (DCM) or diethyl ether is common.[1] If performing the reaction under anhydrous conditions with an organic base like triethylamine, aprotic solvents such as DCM, tetrahydrofuran (THF), or acetonitrile are suitable.[7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a mobile phase that provides good separation between the starting material (piperidine-4-carboxylic acid) and the product. A typical mobile phase might be a mixture of DCM and methanol. The starting material is more polar and will have a lower Rf value than the product. Staining with ninhydrin can be used to visualize the primary amine starting material. Alternatively, LC-MS can provide more detailed information on the reaction progress and the formation of byproducts.

Q4: What analytical technique is best for determining the final purity of my product?

A4: High-performance liquid chromatography (HPLC) with UV detection is the most common method for purity analysis of pharmaceutical compounds.[3] A reverse-phase C18 column is a good starting point. Due to the polar and acidic nature of the analyte, an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape.[8]

V. Experimental Protocols

Protocol 1: Synthesis of this compound

Caption: A step-by-step workflow for the synthesis.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine-4-carboxylic acid (1.0 eq) and sodium hydroxide (2.2 eq) in water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: Add ethoxyacetyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., 10% methanol in DCM) or LC-MS.

  • Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

VI. References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.

  • HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.

  • Stability issues of 1,4-Diacetylpiperidine under different conditions. Benchchem.

  • Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Benchchem.

  • Technical Support Center: Purification of Piperidine Derivatives. Benchchem.

  • Process for Preparation of Piperidine Carboxylic Acid. Google Patents.

  • Schotten–Baumann reaction. Wikipedia.

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. ResearchGate.

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.

  • Process for preparation of a 1-piperazine-ethoxyacetic acid. Google Patents.

  • 1-Acetylpiperidine-4-carboxylic acid. PubChem.

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate.

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.

  • Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Benchchem.

  • Developing HPLC Methods. Sigma-Aldrich.

  • Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. National Institutes of Health.

  • Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound and intermediate thereof. Google Patents.

  • Optimizing reaction conditions for N-acylation of 2-naphthylamine. Benchchem.

  • Technical Support Center: Optimizing Piperidine Acylation Reactions. Benchchem.

Sources

Technical Support Center: Optimizing Piperidine Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for piperidine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Saturated N-heterocycles, like piperidine, are ubiquitous motifs in medicinal chemistry, making their functionalization a critical step in the synthesis of new therapeutics.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal results in your acylation reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Q1: My piperidine acylation reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Low conversion is a common issue that can often be traced back to several key factors. Let's diagnose them systematically.

  • Cause A: Inactive Acylating Agent

    • The Problem: Acylating agents, especially highly reactive ones like acyl chlorides and anhydrides, are susceptible to hydrolysis. Exposure to atmospheric moisture can convert them into their corresponding carboxylic acids, which are generally unreactive under standard acylation conditions.

    • The Solution:

      • Verify Reagent Quality: Always use freshly opened or properly stored acylating agents. If hydrolysis is suspected, the purity can be checked by NMR spectroscopy. For acyl chlorides, conversion to the carboxylic acid will show a characteristic downfield shift of the α-protons and the appearance of a broad carboxylic acid proton signal.

      • Use Anhydrous Conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[2] Solvents should be freshly dried using appropriate methods, such as distillation from a drying agent or passage through a solvent purification system.

  • Cause B: Insufficient Base or Incorrect Base Choice

    • The Problem: Acylation reactions using acyl chlorides or anhydrides produce an acidic byproduct (e.g., HCl or a carboxylic acid). This acid will protonate the starting piperidine, converting the nucleophilic amine into a non-nucleophilic ammonium salt, thereby shutting down the reaction.[3][4]

    • The Solution:

      • Stoichiometry: Use at least one equivalent of a base to neutralize the acid byproduct. It is common practice to use a slight excess (1.1-1.5 equivalents) of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2]

      • Base Strength: Ensure the chosen base is strong enough to effectively scavenge the generated acid but not so strong that it causes unwanted side reactions like epimerization at a stereocenter alpha to the nitrogen.[5]

  • Cause C: Low Reactivity of the System

    • The Problem: If you are using a less reactive acylating agent (like a carboxylic acid with a coupling agent or some anhydrides) or if your piperidine substrate is sterically hindered, the reaction may be sluggish.[2][6]

    • The Solution:

      • Increase Temperature: Gently heating the reaction can increase the rate, but this should be done cautiously to avoid side reactions.[2]

      • Add a Nucleophilic Catalyst: For slow reactions, adding a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can dramatically accelerate the rate. DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[7][8]

  • Cause D: Steric Hindrance

    • The Problem: Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the acylating agent can physically block the nucleophilic attack of the nitrogen atom.[2][9]

    • The Solution:

      • Less Hindered Reagents: If possible, choose a less sterically demanding acylating agent.

      • Higher Temperatures & Longer Reaction Times: Sterically hindered reactions often require more forcing conditions to proceed to completion.[10]

      • Alternative Coupling Agents: For particularly challenging couplings, consider more potent activating agents for carboxylic acids, such as HATU or COMU, which are known to be effective for sterically demanding amide bond formations.

Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?

Side products can complicate purification and reduce the yield of your desired product. Here are some common culprits and their solutions.

  • Side Product A: Di-acylation

    • The Problem: If your piperidine substrate contains other nucleophilic functional groups, such as a primary amine or a hydroxyl group, these can also be acylated.[5]

    • The Solution:

      • Protecting Groups: Protect the competing nucleophilic group before the acylation step. For example, a primary amine can be protected as a Boc-carbamate, and a hydroxyl group can be protected as a silyl ether.

      • Control Stoichiometry: Carefully controlling the stoichiometry by using only one equivalent of the acylating agent may favor mono-acylation, but this often leads to incomplete conversion of the starting material.[11]

  • Side Product B: Reaction with Solvent

    • The Problem: Highly reactive acylating agents can react with nucleophilic solvents like methanol or ethanol.[5]

    • The Solution: Always use inert, aprotic solvents for acylation reactions. Recommended choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or toluene.[12]

  • Side Product C: Epimerization

    • The Problem: If your piperidine has a stereocenter at a position alpha to the nitrogen, the basic conditions of the reaction can potentially lead to epimerization (loss of stereochemical integrity) via deprotonation and reprotonation.[5]

    • The Solution:

      • Base Selection: Use a non-nucleophilic, sterically hindered base like DIPEA, which is less likely to cause epimerization compared to smaller bases.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0 °C and allowing it to slowly warm to room temperature.[13]

Q3: My workup is problematic, or I'm struggling with purification. What are the best practices?

A clean workup is essential for obtaining a pure product.

  • Problem A: Removing the Amine Base and its Salt

    • The Problem: Tertiary amine bases (like TEA) and their corresponding hydrochloride salts can be difficult to remove from the organic product.

    • The Solution:

      • Aqueous Wash: Perform an acidic wash of the organic layer with a dilute aqueous solution of HCl or NH4Cl (e.g., 1 M). This will protonate the excess tertiary amine base, making it water-soluble and easily removed in the aqueous layer.

      • Bicarbonate Wash: Follow the acid wash with a wash using saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any remaining acid.[14]

      • Brine Wash: A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer before drying.[14]

  • Problem B: Product Loss During Extraction

    • The Problem: If the acylated piperidine product has some water solubility, it can be lost to the aqueous layers during the workup.

    • The Solution:

      • Back-Extraction: After the initial extraction, re-extract the aqueous layers one or two more times with fresh organic solvent to recover any dissolved product.[12]

      • Salting Out: Before extraction, saturate the aqueous layer with NaCl. This can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

Frequently Asked Questions (FAQs)

What is the role of a base in piperidine acylation?

A base serves two primary functions:

  • Acid Scavenger: It neutralizes the acidic byproduct (e.g., HCl) that is formed when using acyl halides or anhydrides. This prevents the protonation of the piperidine starting material, which would render it non-nucleophilic.[3]

  • Maintaining Nucleophilicity: By preventing the formation of the ammonium salt, the base ensures that the piperidine remains in its free, nucleophilic form, allowing the reaction to proceed to completion.[3]

How do I choose the right acylating agent?

The choice depends on the desired reactivity and the stability of your substrate:

  • Acyl Chlorides: Highly reactive, often used for less nucleophilic or sterically hindered amines. They produce HCl as a byproduct.

  • Acyl Anhydrides: Generally less reactive than acyl chlorides, making them a good choice for many standard transformations. They produce a carboxylic acid byproduct.[]

  • Carboxylic Acids + Coupling Agents: This method offers great flexibility. The carboxylic acid is activated in situ using a coupling reagent (e.g., EDC, HATU). This is often used in peptide synthesis and for sensitive substrates.

When should I use a catalyst like DMAP?

DMAP (4-Dimethylaminopyridine) should be used when the acylation is slow or does not proceed under standard conditions.[2] This is often the case with:

  • Less reactive acylating agents (e.g., acetic anhydride).

  • Sterically hindered alcohols or amines.

  • Reactions that require mild conditions to avoid decomposition of sensitive functional groups.

The mechanism involves DMAP acting as a superior nucleophile to attack the acylating agent, forming a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the piperidine, transferring the acyl group and regenerating the DMAP catalyst.[7][16]

Visual Guides and Workflows

General Acylation Workflow

The following diagram outlines a typical experimental workflow for the acylation of piperidine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Piperidine in Anhydrous Solvent B Add Base (e.g., TEA, DIPEA) A->B C Cool to 0 °C B->C D Add Acylating Agent (dropwise) C->D E Monitor by TLC/LC-MS D->E F Quench Reaction (e.g., with NaHCO3) E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (e.g., Chromatography) H->I

Caption: A typical experimental workflow for piperidine acylation.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common issues with low reaction yield.

G Start Low Yield Issue Q1 Are reagents pure & anhydrous? Start->Q1 Sol1 Use fresh/purified reagents & dry solvents. Q1->Sol1 No Q2 Is base stoichiometry correct (≥1 equiv.)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use ≥1 equivalent of base (e.g., TEA). Q2->Sol2 No Q3 Is the reaction sluggish? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Add catalytic DMAP or gently heat. Q3->Sol3 Yes End Re-evaluate substrate reactivity or consider alternative route. Q3->End No A3_Yes Yes A3_No No

Sources

Technical Support Center: Stability of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid, with a specific focus on its behavior under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound under acidic conditions?

The primary stability concern is the hydrolysis of the amide bond, leading to the cleavage of the ethoxyacetyl group.[1][2] This reaction is catalyzed by acid and can result in the formation of piperidine-4-carboxylic acid and ethoxyacetic acid. The presence of the carboxylic acid moiety on the piperidine ring may also influence the rate of hydrolysis.[3]

Q2: What is the general mechanism of acid-catalyzed amide hydrolysis?

Amide hydrolysis in acidic conditions typically proceeds through the following steps:

  • Protonation of the carbonyl oxygen of the amide.[1][4][5]

  • This protonation makes the carbonyl carbon more electrophilic.[1]

  • A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.[5]

  • A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

  • The carbon-nitrogen bond is cleaved, releasing the amine (in this case, piperidine-4-carboxylic acid) and a carboxylic acid (ethoxyacetic acid).[6]

Q3: At what pH is this compound expected to be most stable?

Generally, amide bonds exhibit maximum stability at a neutral pH. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis. Therefore, for routine handling and storage in solution, maintaining a pH close to 7 is advisable.

Q4: How can I monitor the degradation of this compound?

Several analytical techniques are suitable for monitoring the degradation of this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the parent compound and its degradation products. A stability-indicating method should be developed that can resolve the parent peak from all potential degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals from the parent compound and the appearance of signals from the degradation products, providing structural confirmation of the degradants.[3]

Troubleshooting Guide for Stability Studies

This section provides solutions to common problems encountered during the investigation of this compound stability.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under acidic stress conditions. The conditions (acid concentration, temperature, time) are not harsh enough.Increase the acid concentration (e.g., from 0.1 N HCl to 1 N HCl), raise the temperature in increments of 10°C, or extend the duration of the study.[7]
The analytical method is not stability-indicating.Re-evaluate your analytical method. Ensure that it can separate the parent compound from its potential degradation products. You may need to adjust the mobile phase, column, or gradient profile.
Degradation is too rapid, with the parent compound completely gone at the first time point. The stress conditions are overly aggressive.Reduce the severity of the conditions. Use a lower acid concentration, decrease the temperature, or take earlier time points. The goal is to achieve 5-20% degradation to properly identify and quantify the degradants.[8][9]
Multiple unexpected peaks appear in the chromatogram. The compound may be undergoing secondary degradation or side reactions.Use a milder set of stress conditions to favor the primary degradation pathway. Employ LC-MS to identify the unknown peaks and understand the complete degradation profile.
The sample is contaminated.Ensure the purity of your starting material. Run a blank (solvent and acid without the compound) to check for interfering peaks.
Poor reproducibility of degradation results. Inconsistent experimental parameters.Carefully control all experimental variables, including temperature, acid concentration, sample preparation, and the volume of reagents. Ensure that the temperature is uniform across all samples.
Variability in the analytical method.Validate your analytical method for precision, accuracy, and linearity. Ensure the system is properly equilibrated before each run.

Experimental Protocols

The following are detailed protocols for conducting a forced degradation study of this compound under acidic conditions. These protocols are based on the principles outlined in the ICH Q1A(R2) guidelines.[7][8]

Protocol 1: Acid Hydrolysis Forced Degradation Study

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • pH meter

  • Heating block or water bath

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)

  • LC-MS system (for identification of degradants)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and a small amount of organic co-solvent if solubility is an issue).

  • Stress Conditions:

    • For the acid stress study, transfer a known volume of the stock solution into separate vials.

    • Add an equal volume of 0.1 N HCl to one set of vials and 1 N HCl to another set.

    • Prepare a control sample by adding an equal volume of water instead of HCl.

    • Incubate the vials at a controlled temperature, for example, 60°C.

  • Time Points:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • At each time point, immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • If significant degradation is observed, analyze the stressed samples by LC-MS to identify the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample at time zero.

    • Aim for a degradation of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization.[8][9]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare 1 mg/mL stock solution of the compound stress_acid Add 0.1 N or 1 N HCl prep->stress_acid stress_control Add Water (Control) prep->stress_control incubation Incubate at 60°C stress_acid->incubation stress_control->incubation sampling Withdraw aliquots at time points (0, 2, 4, 8, 12, 24h) incubation->sampling neutralize Neutralize with NaOH sampling->neutralize hplc Analyze by HPLC neutralize->hplc lcms Identify degradants by LC-MS hplc->lcms If degradation > 5% calc Calculate % degradation hplc->calc report Report results and degradation pathway lcms->report calc->report

Caption: Predicted acid-catalyzed hydrolysis of this compound.

References
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Klan, P., et al. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Molecules, 24(3), 589. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). Khan Academy. [Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. (2007, May 1). The Journal of Physical Chemistry B. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]

Sources

Optimizing crystallization of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to optimizing the crystallization of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid, presented by the Senior Application Scientist's Desk.

Technical Support Center: Crystallization Optimization

Compound of Interest: this compound

Document ID: CSG-2026-01-24

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

Welcome to the technical support center for the crystallization of this compound. As a key intermediate in pharmaceutical synthesis, achieving a robust, scalable, and reproducible crystallization process is paramount for controlling critical quality attributes such as purity, crystal habit, particle size distribution, and polymorphism.[1][2] The piperidine ring is a common structural motif in pharmaceutically active compounds, and its derivatives often present unique crystallization challenges.[3]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues encountered in the laboratory. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required to adapt and optimize them for your specific process needs.

Physicochemical Properties (Analog-Based Estimation)

Direct experimental data for this compound is not widely published. Therefore, we present properties estimated from structurally similar compounds, such as 1-Acetylpiperidine-4-carboxylic acid and piperidine-4-carboxylic acid, to guide initial process development.

PropertyEstimated Value / ObservationRationale & Significance for Crystallization
Molecular Formula C₁₀H₁₇NO₄-
Molecular Weight 215.25 g/mol Influences solubility calculations and molar concentrations.
Physical Form Expected to be a solid at room temperature.Based on analogs like 1-Acetylpiperidine-4-carboxylic acid, which is a solid.[4]
Melting Point (°C) Likely >150 °CHigh melting points often correlate with stable crystal lattices, making crystallization a viable purification method.[5] The analog 1-Acetylpiperidine-4-carboxylic acid melts at 180-184 °C.[4]
Key Functional Groups Carboxylic Acid, Tertiary Amide, EtherThe carboxylic acid group is an excellent hydrogen bond donor and acceptor, promoting crystal formation.[6] The amide and ether groups add polarity.
pKa Carboxylic Acid: ~3.5-4.5; Piperidinium ion: ~10.5-11.5The molecule is zwitterionic. Solubility will be highly pH-dependent, being lowest near the isoelectric point and higher at low or high pH. This can be exploited for pH-swing crystallization.
Solubility Profile High solubility in polar protic solvents (e.g., water, methanol, ethanol). Low solubility in non-polar solvents (e.g., hexane, toluene).Solvent selection is the cornerstone of crystallization.[7] A good system has high solubility at high temperatures and low solubility at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for crystallizing this compound?

A1: Given its structure, the most effective methods are:

  • Cooling Crystallization: This is the most common method. It involves dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce supersaturation and crystallization.[8] This is ideal for compounds with a steep solubility curve.

  • Anti-solvent Crystallization: This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble.[9] This addition reduces the overall solubility of the solute, leading to crystallization.[9]

  • pH-Swing Crystallization: Due to the zwitterionic nature of the molecule (containing both a basic amine and an acidic carboxylic acid), its solubility is highly dependent on pH. You can dissolve the compound at a high or low pH and then adjust the pH towards its isoelectric point to drastically decrease solubility and induce crystallization.[5][8]

  • Slurry Crystallization: This method involves suspending the solid material in a solvent system where it has slight solubility.[10] Over time, the material will dissolve and re-precipitate. This is an excellent technique for converting a less stable polymorph (crystal form) to a more stable one or for improving particle morphology.[10]

Q2: How do I select an appropriate solvent system?

A2: Solvent selection is a critical first step.[11] The ideal solvent should:

  • Exhibit high solubility for your compound at high temperatures but low solubility at low temperatures.

  • Be chemically inert with your compound.

  • Have a boiling point that is low enough for easy removal during drying but high enough to allow for a workable temperature range.

  • Be safe and environmentally acceptable for your intended scale of operation.

For this compound, polar protic solvents are a good starting point.

Recommended Starting Solvents for Screening:

  • Single Solvents: Water, Ethanol, Methanol, Isopropanol (IPA), Acetonitrile (ACN).

  • Anti-solvents: Toluene, Heptane, Methyl tert-butyl ether (MTBE), Acetone (can be both a solvent and anti-solvent depending on the system).

The workflow below illustrates a systematic approach to solvent selection.

Solvent_Selection_Workflow A Start: Crude Material B Solubility Screening (Small scale, ~10-20 mg) A->B C Identify 'Good' Solvents (High solubility when hot) B->C  Soluble   D Identify 'Poor' Solvents (Low solubility when cold) B->D  Insoluble   E Evaluate for Cooling Crystallization (Steep solubility curve?) C->E F Evaluate for Anti-solvent System (Miscible good/poor pair?) C->F D->F G Select Promising Systems E->G Yes F->G Yes H Optimize Process Parameters (Cooling rate, anti-solvent addition rate, etc.) G->H I Final Crystallization Protocol H->I

Caption: Workflow for systematic solvent selection.

Troubleshooting Guide

This section addresses common problems in a "Problem -> Probable Cause -> Solution" format.

Problem: The compound "oils out" or fails to crystallize upon cooling/anti-solvent addition.
  • Probable Cause 1: Supersaturation is too high. The solution has entered the "labile zone" too quickly, leading to nucleation rates far exceeding growth rates. This results in the formation of an amorphous oil or tiny, poorly formed crystals.[12]

    • Solution: Reduce the rate at which supersaturation is generated.

      • For Cooling Crystallization: Slow down the cooling rate, especially during the initial phase where nucleation occurs.[13] A slower cooling rate allows crystals more time to form and grow larger.[14]

      • For Anti-solvent Crystallization: Add the anti-solvent more slowly or add it at a higher temperature. A slow initial addition rate can help establish a seed bed for controlled growth.[15]

  • Probable Cause 2: Presence of impurities. Impurities can inhibit nucleation or interfere with crystal lattice formation.

    • Solution: Try to purify the crude material before crystallization using another method (e.g., a quick column chromatography or charcoal treatment) to remove problematic impurities.

  • Probable Cause 3: Insufficient nucleation sites. Spontaneous nucleation can be difficult to control.

    • Solution: Master the art of seeding. [12] Add a small amount of previously isolated, high-quality crystals of the desired form at the point of slight supersaturation (the "metastable zone"). This provides a template for growth, bypasses the uncertainty of primary nucleation, and dramatically improves consistency.[12]

Problem: The crystallization yield is low.
  • Probable Cause 1: The compound has significant solubility at the final temperature.

    • Solution:

      • Decrease the final crystallization temperature (if practical).

      • Add an anti-solvent to the mother liquor to crash out more material (this may require a separate purification step).

      • For an anti-solvent crystallization, increase the proportion of the anti-solvent.

  • Probable Cause 2: Insufficient crystallization time.

    • Solution: Increase the holding time at the final temperature. Allow the slurry to stir for several hours (or even overnight) to allow the system to reach equilibrium.

Problem: The isolated crystals are very fine or needle-like.
  • Probable Cause 1: High rate of nucleation. As with "oiling out," this is caused by generating supersaturation too quickly.

    • Solution: Slow down the cooling or anti-solvent addition rate. A slower process favors crystal growth over nucleation, resulting in larger particles.[13][14][16]

  • Probable Cause 2: Solvent system. The solvent can influence crystal habit. Hydrogen bonding between the solvent and the solute can inhibit growth on certain crystal faces, leading to elongated or needle-like shapes.[17]

    • Solution: Experiment with different solvent systems. For carboxylic acids, solvents with varying hydrogen bonding capabilities (e.g., alcohols vs. esters vs. nitriles) can produce different crystal morphologies.[17]

Decision Tree for Troubleshooting Crystallization

Troubleshooting_Tree start Crystallization Issue Occurs q1 What is the primary issue? start->q1 oil_out Oiling Out / No Crystals q1->oil_out No Solid low_yield Low Yield q1->low_yield Low Mass bad_morphology Fine Needles / Poor Morphology q1->bad_morphology Bad Crystals sol1 Reduce Supersaturation Rate (Slower cooling/addition) oil_out->sol1 sol2 Use Seeding oil_out->sol2 sol3 Lower Final Temperature or Add Anti-solvent low_yield->sol3 sol4 Increase Hold Time low_yield->sol4 bad_morphology->sol1 bad_morphology->sol2 sol5 Change Solvent System bad_morphology->sol5

Caption: Decision tree for common crystallization problems.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Optimized Cooling Crystallization

This protocol is designed to favor crystal growth over excessive nucleation.

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer and temperature probe, charge the crude this compound. Add the chosen solvent (e.g., isopropanol, ~5-10 volumes) and heat the mixture to a temperature where all solids dissolve completely (e.g., 70-80 °C).

  • Hold and Polish: Hold the solution at temperature for 15-30 minutes to ensure complete dissolution. If necessary, perform a hot filtration to remove any insoluble impurities.

  • Controlled Cooling (Nucleation Phase): Begin cooling the solution at a slow, linear rate (e.g., 10 °C/hour). This slow rate is critical for preventing oiling out.[13]

  • Seeding (Recommended): Once the solution is ~5-10 °C below the dissolution temperature, add a small slurry of seed crystals (approx. 0.1-1.0% w/w).

  • Controlled Cooling (Growth Phase): Continue cooling at a slightly faster rate (e.g., 20 °C/hour) to the final temperature (e.g., 0-5 °C). The presence of seeds allows for a faster cooling rate in this phase as the surface area for growth is already established.[18]

  • Slurry Maturation: Hold the resulting slurry at the final temperature with gentle agitation for a minimum of 2 hours to maximize yield and allow the system to equilibrate.

  • Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold solvent. Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Optimized Anti-solvent Crystallization

This protocol is useful when a good cooling profile cannot be achieved or to induce crystallization of highly soluble compounds.

  • Dissolution: In a jacketed reactor, dissolve the crude material in a minimum amount of a "good" solvent (e.g., methanol, ~3-4 volumes) at room temperature or slightly elevated temperature (e.g., 30-40 °C).

  • Controlled Anti-solvent Addition: Begin adding the chosen anti-solvent (e.g., MTBE) slowly via a syringe pump. Add the first 20% of the anti-solvent volume over a prolonged period (e.g., 1 hour) to gently bring the solution to the point of supersaturation.

  • Seeding (Recommended): Once the solution becomes faintly turbid or after the initial anti-solvent charge, add a slurry of seed crystals (0.1-1.0% w/w).

  • Main Anti-solvent Addition: Continue adding the remaining anti-solvent at a faster, but still controlled, rate (e.g., over 1-2 hours).

  • Slurry Maturation: Once the addition is complete, stir the slurry for at least 1-2 hours.

  • Isolation & Drying: Isolate the product by filtration, wash with the anti-solvent, and dry under vacuum.

References

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014–1021. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117255, 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. [Link]

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Crystallization Hub. (2024). Slurry crystallization: Significance and symbolism. [Link]

  • Google Patents. Method for crystallising carboxylic acid.
  • ScienceDirect. Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. [Link]

  • Scribd. Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. [Link]

  • MDPI. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. [Link]

  • ResearchGate. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • Google Patents. Preparation method for (2R, 4R)-4-substituted-2-piperidine carboxylic acid compound.
  • CEEC. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • MIT DSpace. First-principles and direct design approaches for the control of pharmaceutical crystallization. [Link]

  • MIT DSpace. Modelling and control of combined cooling and antisolvent crystallization processes. [Link]

  • APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Royal Society of Chemistry. Control of crystal size distribution in continuous cooling crystallization. [Link]

  • ResearchGate. Current Trends in API Co-Processing: Spherical Crystallization and Co-Precipitation Techniques. [Link]

  • ChemBK. piperidine-4-carboxylic acid. [Link]

  • LACCEI. Development of Crystallization Processes for Pharmaceutical Applications. [Link]

  • ScienceDirect. Optimal strategies for controlling particle size in antisolvent crystallization operations. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. a brief review of carboxylic acid cocrystals. [Link]

  • Google Patents. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ResearchGate. Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. [Link]

  • National Institutes of Health. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

  • ChemSynthesis. 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. [Link]

Sources

Technical Support Center: Stability and Storage of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(Ethoxyacetyl)piperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to address potential degradation issues during storage and handling.

Introduction: Understanding the Stability of this compound

This compound is a bifunctional molecule containing a tertiary amine within a piperidine ring, a carboxylic acid, and an N-acyl group with an ether linkage. This combination of functional groups dictates its chemical stability and potential degradation pathways. Understanding these vulnerabilities is crucial for maintaining the compound's purity and ensuring the reproducibility of your experimental results. The primary degradation concerns include hydrolysis, oxidation, and thermal decomposition. This guide will walk you through identifying and preventing these issues.

Troubleshooting Guide: Investigating Compound Degradation

Use this guide to diagnose and resolve potential degradation of your this compound stock.

Q1: My analytical results (e.g., HPLC, NMR) show unexpected peaks or a decrease in the main peak area over time. Is my compound degrading?

A1: Inconsistent analytical results are a strong indicator of compound degradation. The presence of new peaks or a reduction in the purity of your main compound suggests that it is not stable under your current storage or experimental conditions. The key functional groups in this compound—the N-acyl piperidine, the carboxylic acid, and the ethoxy group—are susceptible to specific degradation pathways. It is essential to systematically investigate the cause to implement corrective actions.

Below is a logical workflow to troubleshoot the observed degradation:

G cluster_0 Troubleshooting Workflow start Degradation Suspected (e.g., new HPLC peaks) storage_check Review Storage Conditions: - Temperature - Light Exposure - Atmosphere - Container Seal start->storage_check handling_check Evaluate Handling Procedures: - Solvent Purity - pH of Solutions - Exposure to Air - Cross-contamination start->handling_check analysis Perform Stress Testing: - Acid/Base Hydrolysis - Oxidation - Thermal - Photolytic storage_check->analysis Conditions OK handling_check->analysis Procedures OK identify_degradant Characterize Degradants (e.g., LC-MS, NMR) analysis->identify_degradant remediate Implement Corrective Actions: - Optimize Storage - Refine Protocols - Re-purify Material identify_degradant->remediate

Caption: Troubleshooting workflow for suspected degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q2: What are the optimal storage conditions for solid this compound?

A2: To minimize degradation of the solid compound, we recommend the following storage conditions, summarized in the table below. These conditions are based on best practices for handling piperidine derivatives and carboxylic acids.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)The tertiary amine of the piperidine ring is susceptible to oxidation by atmospheric oxygen.
Light Protect from light (use amber vials)Exposure to light, especially UV, can induce photodegradation.
Moisture Store in a desiccated environmentThe N-acyl (amide) bond is susceptible to hydrolysis in the presence of water.
Container Tightly sealed, appropriate containerPrevents exposure to moisture and atmospheric oxygen.

Q3: How should I prepare and store solutions of this compound?

A3: When preparing solutions, use high-purity, anhydrous solvents. For short-term storage (less than 24 hours), refrigerate the solution at 2-8°C. For long-term storage, we strongly advise preparing fresh solutions before use or flash-freezing aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. The choice of solvent is critical; protic solvents like methanol or water may participate in hydrolysis over time.

Degradation Pathways

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on its structure, this compound has several potential degradation pathways. The most probable are hydrolysis of the amide bond and oxidation of the piperidine nitrogen.

G cluster_1 Potential Degradation Pathways cluster_hydrolysis Hydrolysis (H₂O, Acid/Base) cluster_oxidation Oxidation ([O]) cluster_thermal Thermal Stress (Heat) parent 1-(Ethoxyacetyl)piperidine- 4-carboxylic acid hydrolysis_prod1 Piperidine-4-carboxylic acid parent->hydrolysis_prod1 Amide Cleavage hydrolysis_prod2 Ethoxyacetic acid parent->hydrolysis_prod2 Amide Cleavage oxidation_prod N-Oxide derivative parent->oxidation_prod thermal_prod Decarboxylation Product parent->thermal_prod

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] Its prevalence in over twenty classes of pharmaceuticals underscores the critical need for efficient, scalable, and stereoselective synthetic methods.[1] This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted piperidines, offering insights into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. We aim to equip researchers with the knowledge to make informed decisions in their synthetic design and drug discovery endeavors.

Overview of Major Synthetic Strategies

The construction of the piperidine scaffold can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo cyclization of acyclic precursors. More recent advancements also include the functionalization of the saturated piperidine ring itself and biocatalytic methods. This guide will delve into the most impactful methods within these categories.

G cluster_0 Starting Materials cluster_1 Synthetic Routes Pyridine Pyridine Derivatives Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Dicarbonyl Acyclic 1,5-Dicarbonyls Reductive_Amination Reductive Amination Dicarbonyl->Reductive_Amination Acyclic_Amino Acyclic Amino Alkenes/Alkynes Intramol_Cyclization Intramolecular Cyclization Acyclic_Amino->Intramol_Cyclization Imines_Dienes Imines & Dienes Aza_Diels_Alder Aza-Diels-Alder Reaction Imines_Dienes->Aza_Diels_Alder Piperidine Substituted Piperidine Hydrogenation->Piperidine Reductive_Amination->Piperidine Intramol_Cyclization->Piperidine Aza_Diels_Alder->Piperidine caption Core Synthetic Pathways to Substituted Piperidines

Figure 1: Overview of primary synthetic pathways to the piperidine core.

Catalytic Hydrogenation of Pyridine Derivatives

The reduction of substituted pyridines is one of the most direct and established methods for accessing the piperidine core.[1][3] This approach is attractive due to the wide commercial availability of diverse pyridine precursors. The primary challenge lies in achieving high stereoselectivity and maintaining functional group compatibility under harsh reaction conditions.

Mechanism and Causality: The reaction involves the heterogeneous or homogeneous catalytic addition of hydrogen across the aromatic π-system. The choice of catalyst is paramount and dictates the required temperature and pressure.

  • Heterogeneous Catalysis: Catalysts like Palladium on Carbon (Pd/C), Platinum (PtO₂), and Rhodium on Carbon (Rh/C) are commonly used. Rhodium is particularly effective for hydrogenating aromatic rings under milder conditions.[4] The choice is often empirical; for instance, electron-withdrawing groups on the pyridine ring can make hydrogenation more difficult, requiring more active catalysts or forcing conditions.

  • Homogeneous Catalysis: While less common for full reduction, homogeneous catalysts can offer greater selectivity.

  • Transfer Hydrogenation: An alternative to using high-pressure H₂ gas involves transfer hydrogenation, which utilizes hydrogen donors like ammonium formate or ammonia borane.[4] This method is often safer and more practical for standard laboratory setups.[4]

Advantages:

  • Atom Economy: High atom economy, with H₂ as the only reagent.

  • Precursor Availability: A vast array of substituted pyridines is commercially available.

  • Scalability: Often amenable to large-scale industrial synthesis.

Limitations:

  • Harsh Conditions: Often requires high pressures and temperatures, limiting functional group tolerance (e.g., reducible groups like nitro, cyano, or benzyl ethers may not be compatible).

  • Stereocontrol: Controlling the stereochemistry of new chiral centers formed during reduction is a significant challenge, often resulting in mixtures of diastereomers. Cis-isomers are frequently the major product.[4]

  • Catalyst Poisoning: Sulfur-containing compounds and other impurities can poison the catalyst.

Comparative Data: Hydrogenation of Pyridines
Catalyst SystemSubstrateConditionsYieldStereoselectivityReference
10% Rh/CVarious Pyridines5 atm H₂, H₂O, 80°CGood to ExcellentN/A[4]
RuCl₃·xH₂O / H₃N-BH₃Substituted PyridinesDioxane, 120°CVery GoodN/A[4]
B(C₆F₅)₃ / H₃N-BH₃Substituted PyridinesDioxane, 100°CGoodGood cis-selectivity[4]
Pd/C / HCOOH-NH₄⁺Pyridine N-oxidesMeOH, RefluxHighN/A[4]

De Novo Ring Formation via Cyclization

Building the piperidine ring from acyclic precursors offers greater flexibility in controlling substitution patterns and stereochemistry. Reductive amination and cycloaddition reactions are the cornerstones of this approach.

Reductive Amination of 1,5-Dicarbonyl Compounds

This powerful strategy involves the condensation of a primary amine with a 1,5-dicarbonyl compound (or its equivalent) to form an enamine or iminium ion, which is then reduced in situ to yield the piperidine ring. The "double reductive amination" (DRA) of dialdehydes is a particularly efficient variant.

Mechanism and Causality: The reaction is a two-step, one-pot process.[5] First, the amine reacts with the carbonyl groups to form iminium ions or enamines. Second, a reducing agent, ideally one that is selective for the C=N bond over the C=O bond, reduces the intermediate to the saturated heterocycle. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices because they are mild and selective.[6] Borane-pyridine complex (BAP) has emerged as a less toxic and inexpensive alternative to NaBH₃CN.[7]

G start 1,5-Dicarbonyl + R-NH₂ iminium Iminium/Enamine Intermediate start->iminium Condensation reduction Reduction (e.g., NaBH₃CN, BAP) iminium->reduction Intramolecular Cyclization piperidine Substituted Piperidine reduction->piperidine caption Reductive Amination Workflow

Sources

A Comparative Guide to the Purity Analysis of 1-(Ethoxyacetyl)piperidine-4-carboxylic acid: Elemental Analysis vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). For 1-(Ethoxyacetyl)piperidine-4-carboxylic acid, a key building block in numerous synthetic pathways, ensuring high purity is not just a matter of quality control, but a fundamental necessity. This guide provides an in-depth comparison of elemental analysis with other widely used analytical methods for purity determination, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their analytical workflows.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical intermediates can have far-reaching consequences, including altered pharmacological effects, increased toxicity, and compromised manufacturing efficiency. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that necessitate the identification and characterization of impurities at levels as low as 0.1%.[1][2] This underscores the need for robust and reliable analytical methods to ensure the purity of intermediates like this compound.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound.[3][4] It serves as a primary method to confirm that the empirical formula of the synthesized compound aligns with its theoretical composition.

The Underlying Principle

The technique is predicated on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[5][6][7] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[4][7] These resulting gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[4]

For this compound, with the molecular formula C₁₀H₁₇NO₄, the theoretical elemental composition is:

  • Carbon: 56.32%

  • Hydrogen: 8.04%

  • Nitrogen: 6.57%

  • Oxygen: 29.07% (typically determined by difference)

A close agreement between the experimentally determined percentages and these theoretical values is a strong indicator of the sample's purity.

A Step-by-Step Experimental Protocol for CHN Analysis

Instrumentation:

  • A modern CHN elemental analyzer

  • A microbalance with readability to at least 0.001 mg

  • Tin or silver capsules for sample encapsulation

Reagents:

  • High-purity helium as a carrier gas

  • High-purity oxygen for combustion

  • A certified reference material (e.g., acetanilide) for calibration

Workflow Diagram:

G Figure 1: Experimental Workflow for CHN Elemental Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis prep1 Weigh 1-3 mg of sample into a tin capsule prep2 Seal the capsule prep1->prep2 inst1 Calibrate with certified standard inst2 Introduce sample into combustion furnace (~950°C) inst1->inst2 inst3 Combustion gases pass through reduction tube inst2->inst3 inst4 Separation of gases via GC column inst3->inst4 inst5 Detection by Thermal Conductivity Detector (TCD) inst4->inst5 data1 Calculate %C, %H, %N from detector signals data2 Compare experimental values to theoretical values data1->data2

Data Interpretation: A deviation of more than ±0.4% between the experimental and theoretical values may suggest the presence of impurities.[8]

Strengths and Limitations

Table 1: Pros and Cons of Elemental Analysis for Purity Determination

AdvantagesDisadvantages
Provides fundamental confirmation of elemental composition. Non-specific: Does not identify the nature of impurities.
High precision and accuracy for pure compounds. Insensitive to isomeric impurities.
Relatively fast and requires small sample amounts. Less reliable for samples with significant levels of impurities.
Cost-effective. [6]Can be prone to manipulation if raw data is not scrutinized. [3]

Orthogonal and Complementary Analytical Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment often necessitates the use of orthogonal methods that provide different types of information.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a mainstay in the pharmaceutical industry for separating and quantifying individual components in a mixture.[11]

  • Principle: Separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase.

  • Relevance for this compound: This compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[12] Alternative detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are more suitable.[13][14][15][16]

  • Advantages: High sensitivity and specificity for separating a wide range of impurities.

  • Disadvantages: Method development can be time-consuming, and the lack of a chromophore requires specialized detectors.[12]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for purity determination.[10][17][18][19]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[19][20]

  • Advantages: It is a primary ratio method, often not requiring a reference standard of the analyte itself.[21] It provides structural information that can help in the identification of impurities.[22]

  • Disadvantages: Lower sensitivity compared to HPLC and potential for signal overlap in complex mixtures.

Other Relevant Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique that combines the separation power of HPLC with the mass identification capabilities of MS.[23] It is invaluable for identifying unknown impurities.

  • Gas Chromatography (GC): Primarily used for volatile and thermally stable compounds. For this compound, derivatization would be necessary to increase its volatility.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine the purity of highly crystalline substances (typically >98.5% pure) by measuring the melting point depression caused by impurities.[24]

A Comparative Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Table 2: Comparison of Key Performance Attributes

TechniquePrimary InformationSpecificitySensitivityThroughputKey Application
Elemental Analysis Elemental CompositionLowModerateHighBulk purity confirmation
HPLC (with universal detector) Quantitative Impurity ProfileHighHighModerateSeparation and quantification of known and unknown impurities
qNMR Absolute Purity & StructureHighLow-ModerateLow-ModeratePrimary purity assessment and structural elucidation
LC-MS Impurity IdentificationVery HighVery HighModerateIdentification of unknown impurities
DSC Purity of Crystalline SolidsModerateLowHighPurity of highly pure, crystalline materials

Decision-Making Diagram:

G Figure 2: Decision Matrix for Purity Analysis Method Selection cluster_goals cluster_methods start Purity Analysis of This compound q1 Primary Goal? start->q1 goal1 Confirm Bulk Elemental Composition q1->goal1 goal2 Quantify Known/Unknown Impurities q1->goal2 goal3 Determine Absolute Purity/ Identify Impurity Structure q1->goal3 goal4 Identify Trace Impurities q1->goal4 method1 Elemental Analysis (CHN) goal1->method1 method2 HPLC with ELSD/CAD goal2->method2 method3 qNMR goal3->method3 method4 LC-MS goal4->method4

Conclusion: An Integrated Approach to Purity Assurance

For a comprehensive and robust purity assessment of this compound, a multi-pronged analytical strategy is recommended.

  • Elemental analysis should be employed as a fundamental, first-pass technique to verify the correct elemental composition of the bulk material.

  • HPLC with a universal detector is essential for creating a detailed impurity profile, separating and quantifying individual impurities.

  • qNMR serves as an excellent orthogonal method for absolute purity determination and is invaluable for the structural elucidation of any significant unknown impurities.

  • LC-MS should be utilized for the identification of trace-level impurities that may be detected by HPLC but are below the limit of detection for NMR.

By integrating these complementary techniques, researchers can build a comprehensive understanding of the purity of this compound, thereby ensuring the quality and safety of the downstream API and the final drug product.

References

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?[Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ChemCon GmbH. Identity determination and purity testing. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

  • ResearchGate. (2012, July 5). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. [Link]

  • ICH. (2006, June 6). Q3B(R2) Guideline.pdf. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Bentham Science Publishers. (2023, October 1). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Khan Academy. (2019, September 9). Worked example: Analyzing the purity of a mixture. [Link]

  • University of California, Santa Barbara. Quantitative NMR Spectroscopy. [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?[Link]

  • Wiley Analytical Science. (2021, May 10). No chromophore - no problem?[Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?[Link]

  • PharmaCompass.com. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for a New Compound

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a "hit"—a compound demonstrating desired activity in a primary screen—is a moment of significant potential. However, this initial signal is merely the opening chapter. The true measure of a compound's promise lies in a rigorous, multi-faceted validation process designed to confirm its activity, elucidate its mechanism, and eliminate the specter of experimental artifacts. This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the critical path from a promising initial result to a confidently validated compound.

The core principle of this process is triangulation. Relying on a single assay, no matter how robust, is a precarious strategy. A confirmed hit is one whose biological activity is verified through several independent, or orthogonal, methods.[1] This approach provides strong evidence that the observed effect is a genuine interaction with the biological target and not an artifact of the primary assay's technology.[2][3]

Phase 1: Confirmation and Initial Characterization in the Primary Assay

Before seeking external validation, the initial hit must be rigorously confirmed within the primary assay itself.[3] The first step is to move beyond the single-concentration data of a high-throughput screen (HTS) and generate a full dose-response curve.[4][5] This provides the first critical pieces of quantitative data: the potency (EC50 or IC50) and the efficacy (the maximal effect).

Causality Behind the Dose-Response Curve

A well-behaved, sigmoidal dose-response curve is the first indicator of a specific biological interaction. Aberrations in the curve's shape can be red flags. For instance, steep or shallow curves may suggest issues like compound toxicity or aggregation.[5] An incomplete curve that does not plateau can indicate poor solubility or that the highest tested concentration is still insufficient to elicit a maximal response.

Key Experimental Steps:

  • Compound Resynthesis and Purification: The original screening sample may have degraded or contained impurities. A freshly synthesized and purified batch of the compound is essential to confirm that the observed activity is attributable to the correct molecule.[6]

  • Dose-Response Analysis: Prepare a serial dilution of the new compound stock (typically 8-12 concentrations) and test it in the primary assay.

  • Data Analysis: Fit the data to a four-parameter logistic equation to determine the EC50/IC50, slope (Hill coefficient), and the upper and lower asymptotes of the curve.

  • Reproducibility: The experiment must be repeated on different days to ensure the results are reproducible.[3]

This initial phase aims to answer a simple but critical question: Is the observed activity real and reproducible? Only upon a satisfactory answer should you proceed.

Phase 2: The Power of Orthogonal Validation

Orthogonal validation is the cornerstone of hit confirmation.[2] It involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different technology or detection method.[7] This is crucial for identifying and eliminating false positives that arise from compound interference with the primary assay's components (e.g., luciferase, fluorescent probes).[7][8]

Scenario: Validating an Inhibitor of the NF-κB Signaling Pathway

Let's consider a common scenario: a primary HTS using a luciferase reporter gene assay identifies a compound, "Compound X," that inhibits the NF-κB pathway.

  • Primary Assay: A human cell line (e.g., HEK293) engineered with a plasmid containing a luciferase gene under the control of an NF-κB response element. Upon pathway activation (e.g., with TNFα), NF-κB translocates to the nucleus, binds the response element, and drives luciferase expression, which is measured as a luminescent signal.

A positive hit (inhibitor) in this assay will reduce the light output. However, this reduction could be due to true pathway inhibition or direct inhibition of the luciferase enzyme, fluorescence quenching, or cytotoxicity, all of which are common assay artifacts.

To validate this hit, we must select an orthogonal assay that is insensitive to these potential interferences.

Selecting and Comparing Orthogonal Assays

The choice of an orthogonal assay should be based on the biological pathway .[9] It should measure a different event in the signaling cascade to provide a more comprehensive picture of the compound's effect.

Assay TypeTechnologyMeasuresProsCons
Primary: NF-κB Luciferase Reporter BioluminescenceTranscriptional activity of NF-κBHigh-throughput, sensitive, good signal windowProne to technology-specific artifacts (luciferase inhibition, light absorption)
Orthogonal 1: qPCR Gene Expression AnalysismRNA levels of a downstream NF-κB target gene (e.g., IL-6, ICAM1)Direct measure of target gene transcription; insensitive to luciferase artifactsLower throughput, more complex protocol, indirect measure of protein
Orthogonal 2: ELISA / HTRF ImmunoassaySecreted protein levels of a downstream target (e.g., IL-6)Measures a functional protein product; insensitive to luciferase artifactsCan be lower throughput; requires specific antibodies
Orthogonal 3: High-Content Imaging Microscopy / Image AnalysisNuclear translocation of the NF-κB p65 subunitProvides spatial and temporal data; visual confirmation of mechanismLower throughput, complex data analysis

Validation_Workflow cluster_primary Phase 1: Primary Assay Confirmation cluster_orthogonal Phase 2: Orthogonal Validation cluster_specificity Phase 3: Specificity & Selectivity Primary_Hit Initial Hit from HTS (Single Concentration) Dose_Response Dose-Response Curve (EC50/IC50) Primary_Hit->Dose_Response Confirm & Quantify qPCR qPCR for Target Gene (IL-6) Dose_Response->qPCR Cross-Validate Mechanism ELISA ELISA for Secreted Protein (IL-6) Dose_Response->ELISA Cross-Validate Mechanism Imaging Imaging of p65 Translocation Dose_Response->Imaging Cross-Validate Mechanism Counter_Screen Counter-Screen (e.g., Unrelated Pathway) qPCR->Counter_Screen Assess Specificity ELISA->Counter_Screen Assess Specificity Imaging->Counter_Screen Assess Specificity Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Counter_Screen->Cytotoxicity Rule out General Toxicity Validated_Hit Validated Hit Cytotoxicity->Validated_Hit

Caption: A workflow for validating an in vitro hit.

Comparative Data Presentation

The goal is to see concordance in the data across different platforms. A true hit should exhibit similar potency in both the primary and orthogonal assays.

Table 1: Hypothetical Potency Data for Compound X

AssayEndpoint MeasuredEC50 / IC50 (µM)Max Inhibition (%)
Primary: Luciferase NF-κB Reporter Activity1.2 ± 0.295%
Orthogonal: qPCR IL-6 mRNA Expression1.5 ± 0.492%
Orthogonal: ELISA Secreted IL-6 Protein1.8 ± 0.388%

The consistent IC50 values across these three distinct assays strongly suggest that Compound X is a genuine inhibitor of the NF-κB pathway and not an artifact of the primary reporter assay.

Phase 3: Assessing Specificity and Ruling Out Cytotoxicity

Once the on-target activity is confirmed, the next critical questions relate to specificity and general cellular health.[10] A valuable compound should be selective for its intended target and not simply be a toxic substance that disrupts cellular function indiscriminately.[11]

Counter-Screens

A counter-screen is an assay designed to measure a compound's activity against an unrelated target or pathway. For our NF-κB inhibitor, a good counter-screen might be a reporter assay for a different transcription factor, such as AP-1 or STAT3. Ideally, Compound X would be inactive or significantly less potent in these assays, demonstrating its selectivity for the NF-κB pathway.

Cytotoxicity Assays

It is imperative to determine if the observed inhibition is due to the compound killing the cells. A standard cytotoxicity assay (e.g., MTT, CellTiter-Glo) should be run in parallel. The concentration at which the compound induces cell death (the CC50) should be significantly higher than its biological activity (IC50). A selectivity window (CC50 / IC50) of >10 is often considered a minimum threshold for a promising hit.

// Pathway Flow TNFa -> TNFR [label="Binds"]; TNFR -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates\n(leads to degradation)"]; IkB -> NFkB [style=invis]; // for layout {IKK, IkB} -> NFkB [style=invis]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> DNA [label="Binds"]; DNA -> mRNA [label="Transcription"]; mRNA -> Protein [label="Translation"];

// Assay Measurement Points Assay1 [label="Primary Assay:\nLuciferase Reporter", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay2 [label="Orthogonal Assay:\nqPCR", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay3 [label="Orthogonal Assay:\nELISA", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay4 [label="Orthogonal Assay:\nImaging", shape=note, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Assay1 -> DNA [color="#EA4335"]; Assay2 -> mRNA [color="#34A853"]; Assay3 -> Protein [color="#34A853"]; Assay4 -> NFkB_nuc [color="#34A853"];

// Compound Action CompoundX [label="Compound X", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; CompoundX -> IKK [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; }

Caption: NF-κB pathway with points of measurement for different assays.

Detailed Experimental Protocols

Trustworthy data comes from robust, well-documented protocols.[12] Below are example methodologies for the assays discussed.

Protocol 1: Primary NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293 cells stably expressing the NF-κB luciferase reporter into white, clear-bottom 96-well plates at a density of 20,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare an 11-point, 3-fold serial dilution of Compound X in assay medium. Add the compound to the cells and incubate for 1 hour. Include vehicle (e.g., 0.1% DMSO) and positive control (a known inhibitor) wells.

  • Stimulation: Add TNFα to all wells (except negative controls) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plates for 6 hours at 37°C, 5% CO2.

  • Lysis and Readout: Equilibrate the plate to room temperature. Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and unstimulated (100% inhibition) controls. Plot the dose-response curve and calculate the IC50.

Protocol 2: Orthogonal qPCR for IL-6 mRNA
  • Cell Culture and Treatment: Seed cells (e.g., A549) in a 24-well plate. Treat with Compound X and stimulate with TNFα as described above.

  • RNA Extraction: After a 4-hour incubation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Set up qPCR reactions using a SYBR Green master mix, primers for the IL-6 gene, and primers for a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the change in IL-6 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. Determine the IC50 from the dose-response data.

Conclusion: From Hit to Validated Lead

The journey from an initial hit to a validated lead is a systematic process of evidence-gathering. It requires a mindset that is both optimistic about the potential of a new compound and deeply skeptical of initial, uncorroborated results. By confirming activity in the primary assay, employing a matrix of orthogonal assays to verify the biological effect, and assessing for specificity and cytotoxicity, researchers can build a comprehensive data package.[6] This rigorous, multi-pronged approach ensures that resources are focused on compounds with the highest probability of success, forming a solid foundation for the subsequent stages of drug discovery.

References

  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • Pharma Growth Hub. (2024). How to Use Orthogonal Procedure to Evaluate Specificity/Selectivity? YouTube. Available at: [Link]

  • ChemHelpASAP. (2023). using assays to discovery new drugs. YouTube. Available at: [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link]

  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Using 21st Century Science to Improve Risk-Related Evaluations. National Academies Press (US). Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2024). Identification of first active compounds in drug discovery. how to proceed? Frontiers. Available at: [Link]

  • Molecular Pathology Laboratory Network, Inc. (n.d.). Assay Troubleshooting. MBLN. Available at: [Link]

  • Journal of Visualized Experiments. (2016). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Available at: [Link]

  • Nature. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Nature.com. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. Available at: [Link]

  • ResearchGate. (2015). What is the authoritative way of confirming that a compound's biological in-vitro activity has not been tested before? ResearchGate. Available at: [Link]

  • ResearchGate. (2000). Selectivity and specificity in analytical chemistry. General considerations and attempt of a definition and quantification. ResearchGate. Available at: [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Pelago Bioscience. Available at: [Link]

  • BioProcess International. (2021). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. BioProcess International. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. Available at: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. Available at: [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Regulations.gov. Available at: [Link]

  • MDPI. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available at: [Link]

  • Lösungsfabrik. (2018). What is the difference between specificity and selectivity? Lösungsfabrik. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Available at: [Link]

  • Vigene Biosciences. (n.d.). Potency Assay Guide. Vigene Biosciences. Available at: [Link]

  • Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. Available at: [Link]

Sources

A Researcher's Guide to Catalyst Selection for Piperidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a remarkable number of FDA-approved drugs and biologically active compounds.[1][2][3] Its prevalence underscores the critical need for efficient, selective, and scalable synthetic routes. At the heart of piperidine synthesis lies the challenge of catalysis—specifically, the reduction of the aromatic pyridine ring. This guide provides an in-depth comparison of the leading catalytic systems for piperidine synthesis, offering field-proven insights and experimental data to aid researchers in catalyst selection and protocol design. We will move beyond a simple listing of methods to explore the causal relationships behind experimental choices, ensuring a robust and validated approach to this vital transformation.

The Strategic Imperative: Why Catalysis is Key

The direct hydrogenation of the stable pyridine ring to a piperidine is a thermodynamically favorable but kinetically challenging transformation.[1] Catalysts are essential to overcome the significant activation energy barrier of dearomatization. The choice of catalyst dictates not only the reaction's feasibility but also its efficiency, selectivity (chemo-, regio-, and stereo-), and compatibility with various functional groups. The two dominant catalytic strategies are the direct hydrogenation of pyridines and cyclization reactions, such as reductive amination. This guide will focus primarily on the former, as it represents the most direct and atom-economical route.

Comparative Analysis of Leading Catalytic Systems

The landscape of catalysts for piperidine synthesis is diverse, spanning heterogeneous, homogeneous, and, more recently, biocatalytic systems. Each class offers a unique profile of advantages and limitations.

Heterogeneous Catalysts: The Industrial Workhorses

Heterogeneous catalysts are prized for their ease of separation, reusability, and generally lower cost, making them staples in both lab-scale and industrial synthesis. The most common approach involves the hydrogenation of pyridines using platinum-group metals (PGMs) on a solid support or earth-abundant metals like nickel.[4][5]

These reactions, however, often demand harsh conditions, such as high temperatures and pressures, which can limit their applicability for complex, functionalized substrates.[4][5] The primary catalysts in this class include Rhodium on Carbon (Rh/C), Ruthenium on Carbon (Ru/C), Palladium on Carbon (Pd/C), and Raney Nickel.

CatalystTypical ConditionsTypical YieldsSelectivity & ScopeKey AdvantagesKey Disadvantages
Rhodium (Rh/C, Rh₂O₃) 5-50 bar H₂, 25-80°C, various solvents (TFE, AcOH, H₂O)>90%Excellent for a broad range of functionalized pyridines.[4][6] Generally gives cis-products for substituted pyridines.[4]High activity under mild conditions, broad functional group tolerance.[4][6]Higher cost compared to Ni or Pd.
Ruthenium (Ru/C, RuO₂) 60-70 atm H₂, 70-80°CVariableVery active for aromatic ring reduction, but can be less selective and may require harsher conditions.[7]Highly active, resistant to poisoning.[7]Can lead to over-reduction or side reactions if not carefully controlled.
Palladium (Pd/C) 6 bar H₂, 30°C (with additives)>90%Effective, but selectivity can be an issue. Often used for reducing other functional groups first, then the pyridine ring in a second step.[8]Readily available, cost-effective.Often requires acidic additives to prevent catalyst poisoning by the product; can be less active for the pyridine ring itself compared to Rh or Ru.[8]
Raney Nickel (Raney Ni) 150-300 atm H₂, 170-200°CGood to excellentBroadly effective but requires high temperatures and pressures.[5][9] Low tolerance for sensitive functional groups.Very low cost, suitable for large-scale industrial production of simple piperidines.Requires very harsh conditions, poor functional group compatibility, safety concerns with pyrophoric nature.[5]
Experimental Protocol: Representative Hydrogenation using Rhodium(III) Oxide

This protocol is adapted from recent literature demonstrating the efficacy of Rh₂O₃ for the hydrogenation of functionalized pyridines under mild conditions.[4][6]

  • Reactor Preparation: To a glass vial equipped with a magnetic stir bar, add the pyridine substrate (0.8 mmol, 1.0 equiv.) and rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%).

  • Solvent Addition: Add 2,2,2-trifluoroethanol (TFE, 1 mL). The choice of TFE is critical as it can enhance the activity of the catalyst for this transformation.

  • Hydrogenation: Place the vial inside a high-pressure autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the vessel to 5 bar with H₂.

  • Reaction: Stir the reaction mixture at 40°C for 16 hours.

  • Work-up: After cooling to room temperature, carefully vent the autoclave. Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst, washing with methanol. The filtrate can then be concentrated in vacuo and purified by standard methods (e.g., column chromatography) to yield the desired piperidine.

Homogeneous Catalysts: The Key to Asymmetry

For the synthesis of chiral, enantioenriched piperidines—critical for many modern pharmaceuticals—homogeneous catalysts are unparalleled. These systems typically consist of a metal center (often Iridium or Rhodium) coordinated to a chiral ligand. The precise steric and electronic environment created by the ligand is what dictates the stereochemical outcome of the reaction.

A significant challenge with homogeneous hydrogenation of pyridines is catalyst deactivation by the basic substrate or the even more basic piperidine product.[2] To circumvent this, pyridines are often activated by converting them into pyridinium salts or ylides, which enhances their reducibility and mitigates catalyst poisoning.[10][11][12]

Catalyst System (Metal + Ligand)Substrate TypeTypical Yield (%)Enantiomeric Excess (ee %)Key Insights
[Ir(COD)Cl]₂ + Chiral Phosphine Pyridinium Salts>95%Up to 99%A robust and widely applicable system. The in situ generation of hydrogen halide can act as an activator, avoiding pre-functionalization steps.[13] The choice of chiral ligand (e.g., SEGPHOS derivatives) is critical.[12]
Rh(I) + Chiral Diene/Bisphosphine Activated PyridinesGood to ExcellentUp to 98%Used in asymmetric reductive Heck reactions or [2+2+2] cycloadditions to build the piperidine core with high stereocontrol.[14][15]
Iridium(III) Complexes Unprotected Pyridines>90%N/A (for achiral)Recent advances have shown that specific Iridium(III) catalysts can perform ionic hydrogenation on unprotected pyridines with high chemoselectivity, tolerating sensitive groups like nitro and azido moieties.[2]
Conceptual Workflow: Asymmetric Hydrogenation

The synthesis of a chiral piperidine using a homogeneous catalyst follows a logical progression designed to activate the substrate and ensure a stereocontrolled reduction.

G cluster_0 Activation Phase cluster_1 Catalytic Cycle cluster_2 Optional Deprotection Pyridine Pyridine Substrate Activated Activated Pyridinium Salt Pyridine->Activated Stoichiometric Activation Activator Activating Agent (e.g., Benzyl Bromide, Chloroformate) Activator->Activated Piperidine Enantioenriched Piperidine Activated->Piperidine Asymmetric Hydrogenation Catalyst Chiral Catalyst Precursor ([Ir(COD)Cl]₂ + Ligand) Catalyst->Activated H2 H₂ Source H2->Activated Deprotection Deprotection Step Piperidine->Deprotection If activating group is not desired Final Final Chiral Piperidine Deprotection->Final If activating group is not desired

Caption: Workflow for homogeneous asymmetric hydrogenation of pyridines.

Biocatalysis: The Sustainable Frontier

Biocatalysis offers a compelling alternative for piperidine synthesis, operating under mild, aqueous conditions with exceptional selectivity. While direct enzymatic reduction of the pyridine ring is not yet a mainstream strategy, enzymes are being cleverly integrated into multi-step chemoenzymatic routes.[16]

Key enzymatic transformations include:

  • Iminoreductases (IREDs): These enzymes can catalyze the asymmetric reduction of cyclic imines, which are intermediates in piperidine synthesis.

  • Lipases: Immobilized lipases, such as Candida antarctica lipase B (CALB), have been used to catalyze multicomponent reactions that form the piperidine ring.[17][18]

  • Hydroxylases: Engineered enzymes can introduce hydroxyl groups onto piperidine precursors, which can then be used in radical cross-coupling reactions to build molecular complexity.[19]

The primary advantage is sustainability and the potential for exquisite stereocontrol. However, the substrate scope can be limited, and enzyme development for specific transformations is a significant undertaking.

Mechanistic Insights: A Glimpse into the "Black Box"

Understanding the underlying mechanism is crucial for rational catalyst design and troubleshooting.

Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism

The hydrogenation of an aromatic ring on a metal surface is generally described by the Horiuti-Polanyi mechanism. This involves the stepwise addition of hydrogen atoms adsorbed onto the catalyst surface to the adsorbed pyridine molecule. The cis-diastereoselectivity often observed with substituted pyridines arises from the substrate adsorbing with one face to the catalyst surface, leading to hydrogen delivery from that same face.[4]

G cluster_0 Catalyst Surface (e.g., Rh/C) Py_ads Py(ads) Intermediate1 Intermediate1 Py_ads->Intermediate1 H_ads1 H(ads) H_ads2 H(ads) Intermediate2 Intermediate2 Intermediate1->Intermediate2 Intermediate3 Intermediate3 Intermediate2->Intermediate3 Intermediate4 Intermediate4 Intermediate3->Intermediate4 Intermediate5 Intermediate5 Intermediate4->Intermediate5 Piperidine_ads Piperidine_ads Intermediate5->Piperidine_ads Piperidine_gas Piperidine(gas) Piperidine_ads->Piperidine_gas Py_gas Pyridine(gas) Py_gas->Py_ads H2_gas H₂(gas)

Caption: Simplified Horiuti-Polanyi mechanism for pyridine hydrogenation.

Catalyst Selection Framework: A Practical Guide

Choosing the right catalyst requires a multi-faceted analysis of the project goals. This decision tree provides a logical framework for navigating the options.

DecisionTree Start What is the target piperidine? Chiral Is Asymmetric Synthesis Required? Start->Chiral Chiral & Enantioenriched Achiral Substrate Functionality? Start->Achiral Achiral or Racemic Homogeneous Use Homogeneous Catalyst (e.g., Ir/Rh + Chiral Ligand). Requires substrate activation. Chiral->Homogeneous Yes Hetero_Chiral Proceed to Achiral Pathway Chiral->Hetero_Chiral No (Resolution Possible) Sensitive Use mild Heterogeneous Catalyst (e.g., Rh₂O₃ at low temp/pressure) or specialized Homogeneous system. Achiral->Sensitive Sensitive Groups (NO₂, C≡C, Br) Robust Reaction Scale? Achiral->Robust Robust / Simple Lab Use cost-effective & active catalyst (e.g., Rh/C, Pd/C with acid). Robust->Lab Lab Scale (<10g) Industrial Prioritize cost and safety. Use Raney Ni if substrate tolerates harsh conditions. Robust->Industrial Industrial (>1kg)

Caption: Decision framework for selecting a piperidine synthesis catalyst.

Conclusion

The synthesis of piperidines is a mature yet continually evolving field. For robust, large-scale production of simple piperidines, traditional heterogeneous catalysts like Raney Nickel and Rh/C remain the methods of choice due to their cost-effectiveness and scalability. However, the increasing complexity of pharmaceutical targets places a premium on selectivity and mild reaction conditions. Here, modern rhodium catalysts like Rh₂O₃ show exceptional promise, offering broad functional group tolerance under remarkably mild conditions.[4] For the crucial synthesis of enantioenriched piperidines, homogeneous iridium and rhodium catalysts, paired with meticulously designed chiral ligands, are the undisputed state-of-the-art. The future will likely see a greater integration of chemoenzymatic and biocatalytic routes, driven by the demand for greener and more sustainable manufacturing processes. By understanding the capabilities and limitations of each catalytic system, researchers can make informed decisions to accelerate the discovery and development of next-generation therapeutics.

References

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022-03-07). RSC Publishing. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024-01-03). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024-10-12). YouTube. Available at: [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst1. The Journal of Organic Chemistry. Available at: [Link]

  • Hydrogenation process. Google Patents.
  • Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N 2 H 4 mediated deoxygenative couplings. (2020-12-30). RSC Publishing. Available at: [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website. Available at: [Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. Available at: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Available at: [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate. Available at: [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Publications. Available at: [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. ResearchGate. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. ResearchGate. Available at: [Link]

  • Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. MDPI. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Pyridine hydrogenation - methods?. Sciencemadness.org. Available at: [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. Available at: [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

  • Pyridine-Stabilized Fast-Initiating Ruthenium Monothiolate Catalysts for Z-Selective Olefin Metathesis. Organometallics. Available at: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. ChemRxiv. Available at: [Link]

  • Nickel-catalyzed enantioselective arylation of pyridine. The Doyle Group - Princeton University. Available at: [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. Available at: [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC - NIH. Available at: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]

  • Asymmetric Synthesis by Homogeneous Catalysis. Encyclopedia of Inorganic and Bioinorganic Chemistry. Available at: [Link]

  • Ruthenium-Catalyzed C(sp 2 )–H Activation Using Pyridine and Imidazopyridine as Directing Groups for Selective Silylation. ResearchGate. Available at: [Link]

  • Hydrogenation of pyridine derivatives. RSC Advances. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes. ResearchGate. Available at: [Link]

  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters. Available at: [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its accurate and reliable quantification is therefore not merely a procedural step but the bedrock of quality, safety, and efficacy in drug development. When an analytical method is updated, transferred between labs, or compared against a new technology, a simple validation is insufficient. Cross-validation—the systematic comparison of two or more distinct analytical methods—becomes essential to guarantee data congruency and maintain the integrity of clinical and manufacturing decisions.[1]

This guide provides an in-depth comparative analysis of the principal analytical techniques for piperidine compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present a self-validating protocol, and ground all claims in authoritative standards.

Section 1: Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS

The selection of an analytical method is a critical decision dictated by the physicochemical properties of the piperidine analyte, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Derivatives

HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For many piperidine-containing Active Pharmaceutical Ingredients (APIs), which are often salts and non-volatile, HPLC is the default choice.

  • Causality of Choice: The polarity of the piperidine nitrogen allows for strong interaction with reversed-phase (C18) columns. The challenge often lies in achieving good peak shape due to the basic nature of the nitrogen atom, which can interact with residual silanols on the column packing. This is typically overcome by using a low pH mobile phase (e.g., with 0.1% trifluoroacetic acid) to protonate the piperidine, ensuring a single ionic state and minimizing tailing.[2] Some piperidine derivatives lack a strong UV chromophore, necessitating the use of alternative detectors like Charged Aerosol Detection (CAD).[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analogs

GC is ideal for analytes that are volatile and thermally stable.[4][5] Piperidine itself has a boiling point of 106°C, making it a suitable candidate for GC analysis.[4] The coupling with Mass Spectrometry (MS) provides exceptional specificity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities.

  • Causality of Choice: The primary advantage of GC-MS is the high-resolution separation of GC combined with the definitive identification provided by the mass spectrometer. For piperidine derivatives in complex matrices, GC-MS can provide highly specific spectral data without extensive prior isolation. However, less volatile or thermally labile piperidine compounds may require derivatization to increase their volatility before they can be analyzed by GC.[5]

Section 2: The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation is a documented process that qualifies a receiving laboratory or a new procedure against an established, validated method.[6] The objective is to demonstrate that the alternative method provides equivalent, or better, results. This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[7][8][9]

The following diagram illustrates a typical workflow for cross-validation between an established HPLC method and a new GC-MS method.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Objective & Acceptance Criteria P2 Select Common Batches (≥3 Lots) P1->P2 P3 Draft Cross-Validation Protocol (ICH Q2) P2->P3 E1 Validate Primary Method (HPLC) per ICH Q2 P3->E1 E3 Analyze Common Batches with Both Methods E1->E3 E2 Validate Secondary Method (GC-MS) per ICH Q2 E2->E3 A1 Statistical Comparison (e.g., t-test, F-test) E3->A1 A2 Compare Results to Acceptance Criteria A1->A2 A3 Methods are Equivalent A2->A3 Pass A4 Investigate Discrepancy (OOS/OOT) A2->A4 Fail A5 Final Report & Approval A3->A5 A4->A1 Re-evaluate

Cross-validation workflow between two analytical methods.
Comparative Performance Data

The core of cross-validation lies in comparing key validation parameters. The acceptance criteria should be predefined in the validation protocol and justified based on the method's intended purpose.[10]

Validation ParameterHPLC-UVGC-MSTypical Acceptance CriteriaRationale & Causality
Specificity Demonstrated by peak purity analysis (PDA detector) and analysis of spiked placebo.High, confirmed by mass spectral data (unique m/z fragments).No interference at the analyte retention time.Ensures the signal is unequivocally from the analyte. MS offers inherently higher specificity than UV detection.[9]
Linearity (r²) > 0.999> 0.999r² ≥ 0.995Demonstrates a proportional response to concentration over the analytical range.[7]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assayAssessed by spiking a known amount of analyte into a placebo matrix. A minimum of 9 determinations over 3 concentration levels is recommended.[8]
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%Repeatability: ≤ 1.5%Intermediate: ≤ 2.5%RSD ≤ 2.0% for assayMeasures the closeness of agreement between repeated measurements. Intermediate precision assesses variations (days, analysts, equipment).[8][11]
LOQ (µg/mL) ~0.1 µg/mL~0.01 µg/mLS/N ratio ≥ 10GC-MS, especially with Selected Ion Monitoring (SIM), is generally more sensitive than HPLC-UV.[1]
Robustness Stable with minor changes in pH, mobile phase composition.Stable with minor changes in flow rate, oven temperature ramp.No significant impact on results.Shows the method's capacity to remain unaffected by small, deliberate variations in parameters.

Section 3: Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the cross-validation of an HPLC-UV and a GC-MS method for the assay of a hypothetical piperidine-based API, "Piperidinium HCl".

Objective

To demonstrate the equivalency of a newly developed GC-MS method against the established HPLC-UV method for the quantitative assay of Piperidinium HCl.

Materials & Reagents
  • Piperidinium HCl Reference Standard (Purity ≥ 99.5%)

  • Piperidinium HCl API Batches (3 different lots)

  • Acetonitrile (HPLC Grade)

  • Methanol (GC Grade)

  • Water (Deionized, 18.2 MΩ·cm)

  • Trifluoroacetic Acid (TFA)

  • Sodium Hydroxide (1M)

  • Dichloromethane (DCM)

Step 1: Standard & Sample Preparation

For HPLC:

  • Standard Stock (1000 µg/mL): Accurately weigh 100 mg of Piperidinium HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

  • Working Standard (100 µg/mL): Pipette 10 mL of the Standard Stock into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (100 µg/mL): Accurately weigh an amount of API equivalent to 100 mg of Piperidinium HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 10 mL of this solution to 100 mL with the mobile phase. Filter through a 0.45 µm filter.

For GC-MS:

  • Analyte Derivatization (Free Base Extraction):

    • To 10 mL of the 1000 µg/mL aqueous stock solution, add 1M NaOH to adjust the pH to >11. This converts the HCl salt to the free piperidine base.

    • Extract the aqueous solution three times with 10 mL of DCM.

    • Combine the organic layers and dry over anhydrous sodium sulfate. This solution now contains the volatile free base.

  • Standard Stock (Free Base, ~1000 µg/mL): Prepare as described in Step 1 and derivatize as per Step 1 (Derivatization).

  • Working Standards & Samples: Prepare a series of dilutions from the derivatized stock solution in DCM to create calibration standards and test samples.

  • Trustworthiness Insight: The sample preparation for GC-MS includes a critical pH adjustment and liquid-liquid extraction. This step is essential to convert the non-volatile salt into its volatile free base form, making it amenable to GC analysis.[4] This protocol is self-validating by including a system suitability test before each run.

Step 2: Chromatographic Conditions
ParameterHPLC-UV MethodGC-MS Method
Column C18, 150 x 4.6 mm, 3.5 µm5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileGradient: 30% B to 70% B in 10 minHelium, constant flow 1.0 mL/min
Flow Rate 1.0 mL/min(See above)
Temperature Column: 40°COven: 100°C (1 min), ramp 15°C/min to 280°C (5 min)
Injection Volume 10 µL1 µL (Split 20:1)
Detector UV at 220 nmMS in Selected Ion Monitoring (SIM) mode
Step 3: System Suitability Testing (SST)

Before analyzing any samples, perform five replicate injections of the working standard.

  • SST Acceptance Criteria:

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor ≤ 2.0

    • Theoretical Plates > 2000

  • Rationale: The SST ensures that the chromatographic system is performing adequately on the day of analysis, which is a core requirement for generating valid data.[12]

Step 4: Data Analysis & Statistical Comparison
  • Analyze the three API batches in triplicate using both the validated HPLC method and the new GC-MS method.

  • Calculate the mean assay value, standard deviation, and %RSD for each batch and each method.

  • Perform a statistical comparison of the mean assay values obtained from the two methods. An F-test can be used to compare the precision (variances), followed by a two-tailed Student's t-test to compare the means.[5]

The logic for determining method equivalency based on these statistical tests is outlined below.

G Start Obtain Mean Assay Results (HPLC vs. GC-MS) F_Test F-Test: Compare Variances (p > 0.05?) Start->F_Test T_Test_Equal t-Test: Assume Equal Variances (p > 0.05?) F_Test->T_Test_Equal Yes T_Test_Unequal t-Test: Assume Unequal Variances (p > 0.05?) F_Test->T_Test_Unequal No Equivalent Conclusion: Methods are Statistically Equivalent T_Test_Equal->Equivalent Yes NotEquivalent Conclusion: Methods are NOT Equivalent Investigate Bias T_Test_Equal->NotEquivalent No T_Test_Unequal->Equivalent Yes T_Test_Unequal->NotEquivalent No

Statistical decision logic for method equivalency.
  • Acceptance Criteria for Equivalency:

    • The difference between the mean assay values from the two methods should be ≤ 2.0%.

    • The p-value from the appropriate t-test should be > 0.05, indicating no statistically significant difference between the means.

Conclusion

Cross-validation is a rigorous, evidence-based process that underpins the reliability of analytical data throughout a drug's lifecycle. By systematically comparing HPLC and GC-MS methods through the lens of ICH guidelines, we establish a chain of data integrity. The choice between these powerful techniques is not arbitrary but is driven by the specific properties of the piperidine compound . A successful cross-validation, supported by robust statistical analysis, provides the ultimate confidence that regardless of the method or laboratory, the reported result is accurate, precise, and fit for its intended purpose.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Retrieved from [Link]

  • Lab Manager. (n.d.). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q14 Analytical Procedure Development. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing. WHO. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Q14 Analytical Procedure Development. FDA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

The Piperidine Scaffold: A Comparative Guide to a Privileged Structure in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Centrality of the Piperidine Ring

In the vast lexicon of medicinal chemistry, few structures are as foundational and versatile as the piperidine ring. This six-membered nitrogen-containing heterocycle is a cornerstone in the architecture of a remarkable number of natural alkaloids and synthetic pharmaceuticals, making it a quintessential "privileged scaffold".[1][2] Its prevalence is not accidental; the piperidine motif offers a unique combination of three-dimensional structure, metabolic stability, and synthetic tractability that allows it to serve as a robust framework for engaging a wide array of biological targets.[3] From the complex fused rings of the potent analgesic morphine to the synthetically accessible core of the ADHD medication methylphenidate, the piperidine ring is a recurring theme in therapeutic success.[4][5]

This guide provides an in-depth comparative analysis of piperidine-based scaffolds for researchers, scientists, and drug development professionals. Moving beyond a simple catalog of examples, we will dissect the causal relationships between scaffold architecture and pharmacological outcomes. We will explore why specific structural modifications are chosen, how they influence key drug properties like metabolic stability and target selectivity, and provide validated, step-by-step experimental protocols to empower your own discovery programs.

Pillar 1: Why Piperidine? The Physicochemical Logic of a Privileged Scaffold

The utility of the piperidine scaffold is rooted in its fundamental physicochemical properties. As a saturated heterocycle, it avoids the planarity of aromatic systems, allowing substituents to be projected into three-dimensional space to optimize interactions with complex protein binding pockets.[2] The sp³-hybridized carbon atoms contribute to favorable physicochemical properties, such as increased aqueous solubility compared to flat, sp²-rich structures.[2]

Furthermore, the nitrogen atom is a key modulator of these properties. Its basicity (typical pKa ~11.2) allows for salt formation, which is crucial for solubility and formulation, while also providing a key hydrogen bond acceptor/donor site for target interaction.[3] Critically, the piperidine ring itself is relatively stable to metabolic degradation, providing a durable core upon which chemists can build.[1][3] However, as we will explore, the substitution pattern around this core is a critical determinant of its ultimate metabolic fate and pharmacological profile.

Pillar 2: A Comparative Analysis of Piperidine Scaffolds

The true power of the piperidine scaffold lies in its architectural diversity. We can broadly classify these structures into three major families: simple substituted piperidines, fused systems, and spirocyclic piperidines. Each class offers distinct advantages and presents unique challenges in drug design.

Simple Substituted Piperidines: The Workhorse Scaffold

This class represents the most straightforward application of the piperidine ring, where substituents at various positions dictate the molecule's function. The 4-position is a particularly common point of substitution, as seen in the potent synthetic opioid Fentanyl and its analogues.

Case Study: Fentanyl vs. Carfentanil

Fentanyl is a powerful μ-opioid receptor agonist containing a 4-anilidopiperidine core. Its structure-activity relationship (SAR) is well-defined. The addition of a methyl-carboxylate group at the 4-position of the piperidine ring, creating Carfentanil, dramatically increases potency. Carfentanil is approximately 30-100 times more potent than fentanyl itself.[6] This modification enhances the interaction with the opioid receptor, demonstrating how a small change to the piperidine substitution can lead to a profound pharmacological effect. Conversely, modifications to the piperidine ring itself, such as ring contraction to a pyrrolidine or expansion to an azepine, significantly decrease analgesic activity, highlighting the optimal geometry of the six-membered ring for this class of targets.[7]

  • Causality: The addition of the ester group in Carfentanil likely provides an additional interaction point within the μ-opioid receptor binding site that is not available to Fentanyl, leading to higher binding affinity and potency. The reduced activity of ring-contracted or -expanded analogues suggests that the specific chair conformation and bond angles of the piperidine ring are crucial for correctly orienting the key pharmacophoric elements—the N-phenethyl group and the 4-anilido group—for optimal receptor engagement.[6][7]

Fused Piperidines: Conformationally Locked for Selectivity

In fused systems, the piperidine ring shares one or more bonds with another ring, creating a rigid, polycyclic structure. This conformational restriction can be a powerful tool to enhance binding affinity and, crucially, selectivity for a specific biological target by reducing the entropic penalty of binding.

Case Study: Risperidone vs. Paliperidone

Risperidone is a widely used atypical antipsychotic that features a complex fused ring system incorporating a piperidine moiety. It is a potent antagonist of both serotonin 5-HT₂ₐ and dopamine D₂ receptors.[8] Its major active metabolite is Paliperidone (9-hydroxyrisperidone), which is itself marketed as a drug. The only structural difference is the addition of a single hydroxyl group.[8]

This seemingly minor modification has significant consequences. While both drugs have a similar therapeutic range for their active moiety (20-60 ng/ml is often cited for risperidone and its metabolite, with a similar range of 20-52 ng/ml being effective for paliperidone), their receptor binding profiles differ.[9] Risperidone generally shows a higher affinity for 5-HT receptors, while paliperidone exhibits a comparatively higher affinity for D₂ receptors.[8] This difference in the 5-HT₂ₐ/D₂ binding ratio can lead to subtle but clinically relevant differences in their side-effect profiles. Furthermore, the hydroxyl group in paliperidone increases its hydrophilicity compared to risperidone, altering its pharmacokinetic properties.[10]

  • Causality: The rigid, fused scaffold locks the pharmacophoric elements into a specific orientation, pre-disposing them for high-affinity binding. The addition of the hydroxyl group in Paliperidone, while not altering the core scaffold, introduces a new point for potential hydrogen bonding interactions and changes the overall polarity of the molecule. This influences how the drug interacts with both its primary targets and metabolic enzymes, leading to a distinct pharmacological profile from its parent compound.[8][10]

Spirocyclic Piperidines: Mastering Three-Dimensional Space for Improved Properties

Spirocyclic scaffolds, where a single carbon atom is a part of two rings, represent a more advanced strategy in drug design. This arrangement creates a rigid, three-dimensional structure that projects substituents into distinct vectors in space.[2] This enhanced 3D character can lead to improved potency and selectivity.[2]

A key advantage of spirocyclic systems is their potential to improve metabolic stability. Metabolism often occurs at positions on or adjacent to the piperidine nitrogen. By creating a spirocenter next to the nitrogen, these vulnerable positions are sterically shielded, blocking the access of metabolic enzymes and prolonging the drug's half-life.[1] This strategy is often recommended to improve the pharmacokinetic (ADME) properties of a lead compound.[1] The rigidity imparted by the spiro atom also reduces the number of rotatable bonds, which can enhance the pharmacokinetic profile and improve interaction with the target enzyme or receptor.[3]

  • Causality: The spirocyclic architecture introduces a quaternary carbon center, which is sterically demanding and not susceptible to common metabolic pathways like oxidation. This "metabolic blocking" is a deliberate design choice to enhance drug-like properties. Furthermore, the rigid 3D conformation can better match complex binding sites than more flexible or planar molecules, potentially leading to higher affinity and selectivity by minimizing off-target interactions.[2][3]

Data Presentation: Comparative Overview of Representative Drugs

Scaffold Type Drug Example Primary Target(s) Key Structural Feature Comparative Insight
Simple Substituted Fentanylμ-opioid receptor4-anilidopiperidineThe foundational structure for a class of potent analgesics.[11]
Simple Substituted Carfentanilμ-opioid receptor4-anilido-4-methoxycarbonylpiperidineAddition at C4 increases potency 30-100x vs. Fentanyl, showing high SAR sensitivity.[6]
Simple Substituted MethylphenidateDopamine Transporter (DAT)Phenyl(piperidin-2-yl)acetateA relatively simple structure that effectively blocks dopamine reuptake.[5][12]
Fused System Risperidone5-HT₂ₐ / D₂ ReceptorsFused pyrimidinone and oxazole ringsRigid structure leads to high affinity; metabolized to an active compound.[8]
Fused System PaliperidoneD₂ / 5-HT₂ₐ Receptors9-hydroxy-risperidoneHydroxylation alters receptor binding ratios and pharmacokinetics compared to the parent drug.[8][10]
Spirocyclic (Lead Compounds)Various (e.g., HDAC, TAAR1)Spiro[piperidine-4,X']-one/aneThe spiro center provides rigidity and metabolic stability, improving ADME properties.[1][2][3]

Visualization of Scaffolds and Workflows

Piperidine_Scaffolds cluster_0 Core Scaffold cluster_1 Scaffold Classes cluster_2 Key Design Advantages Piperidine Piperidine Ring Simple Simple Substituted (e.g., Fentanyl) Fused Fused Systems (e.g., Risperidone) Spiro Spirocyclic (e.g., TAAR1 Agonists) Adv1 Synthetic Accessibility Simple->Adv1 High Adv2 Conformational Restriction Fused->Adv2 High Spiro->Adv2 Adv3 Improved PK/ Metabolic Stability Spiro->Adv3 High

Drug_Discovery_Workflow Start Identify Target Scaffold Select Piperidine Scaffold (Simple, Fused, Spiro) Start->Scaffold Target-based choice Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Scaffold->Synthesis Execute protocol Assay In Vitro Biological Assay (e.g., Binding Assay) Synthesis->Assay Test compounds SAR Analyze SAR & Optimize Lead Assay->SAR Generate data SAR->Synthesis Iterate design PK In Vivo PK/PD Studies SAR->PK Advance lead End Candidate Drug PK->End

Pillar 3: Trustworthy and Validated Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis of a common piperidine intermediate and for a key biological assay relevant to one of our case-study molecules, Methylphenidate.

Experimental Protocol 1: Synthesis of a 4-Arylpiperidine Scaffold via Suzuki-Miyaura Cross-Coupling

The creation of a carbon-carbon bond at the 4-position of the piperidine ring is a common and critical step in the synthesis of many CNS-active agents. The Suzuki-Miyaura cross-coupling is a robust and versatile method for this transformation.[13] This protocol describes a two-step sequence starting from N-Boc-piperidone.[13]

Objective: To synthesize an N-Boc-4-aryl-1,2,3,6-tetrahydropyridine intermediate, which can be subsequently reduced to the saturated 4-arylpiperidine.

Step 1: Synthesis of Boronate Ester from N-Boc-4-piperidone

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Boronation: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a suitable boronic ester, such as pinacolborane, and a base like triethylamine.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-Boc-4-(pinacolboryl)-1,2,3,6-tetrahydropyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Setup: To an oven-dried flask, add the boronate ester from Step 1 (1.0 eq), the desired aryl bromide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically aqueous Na₂CO₃ (2.0 M solution, 2.0 eq).

  • Reaction: Add a suitable solvent, such as a mixture of toluene and ethanol. Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the desired N-Boc-4-aryl-1,2,3,6-tetrahydropyridine. Subsequent reduction (e.g., via hydrogenation with H₂ over Pd/C) will yield the final saturated piperidine scaffold.

  • Causality and Self-Validation: The use of the Boc protecting group is critical to prevent side reactions at the piperidine nitrogen. The reaction progress should be monitored to ensure complete consumption of the limiting reagent (boronate ester), which validates the reaction endpoint. Successful purification and characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity of the product, validating the protocol's execution.

Experimental Protocol 2: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound (like methylphenidate) for the human dopamine transporter (DAT). The assay measures the displacement of a known radiolabeled ligand by the test compound in cells expressing DAT.[1]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the human DAT.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT.

  • Radioligand: [³H]-WIN 35,428 (or another suitable DAT-selective radioligand) at a concentration near its Kₔ value.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as GBR-12909 (10 µM), to define 100% displacement.

  • Test Compound: e.g., Methylphenidate, serially diluted.

  • Apparatus: 96-well plates, filtration apparatus, glass fiber filters (e.g., GF/B, pre-soaked in polyethylenimine), scintillation counter, and scintillation fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate. Designate wells for total binding (radioligand + buffer), non-specific binding (radioligand + GBR-12909), and competitor curves (radioligand + serial dilutions of test compound).

  • Reagent Addition:

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M) to the competitor wells.

    • Add 50 µL of the non-specific binding control (GBR-12909) to the non-specific binding wells.

    • Add 50 µL of cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to all wells.

  • Initiate Binding: Add 50 µL of the [³H]-WIN 35,428 solution to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature (or specified temperature, e.g., 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

  • Washing: Quickly wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Causality and Self-Validation: This assay's validity rests on the specific interaction between the radioligand and the transporter. The non-specific binding wells are a critical internal control; if specific binding is not significantly higher than non-specific, the assay is invalid. The final Kᵢ value provides a quantitative measure of the compound's affinity for the target, allowing for direct comparison between different piperidine-based scaffolds.

Conclusion and Future Directions

The piperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent three-dimensionality, metabolic resilience, and synthetic versatility ensure its continued prominence in drug discovery. As this guide has demonstrated, the specific architecture chosen—be it a simple substituted, fused, or spirocyclic system—is a critical decision driven by the desired pharmacological outcome. Simple scaffolds offer accessibility, fused systems provide conformational rigidity for selectivity, and spirocyclic designs present a sophisticated strategy for enhancing metabolic stability and exploring 3D chemical space.

The future of piperidine-based drug design will likely involve the development of even more novel and complex scaffolds, including new spirocyclic and bridged systems, to tackle increasingly challenging biological targets. As synthetic methodologies become more powerful, our ability to fine-tune the properties of this remarkable heterocycle will only expand, cementing the piperidine ring's legacy as a true cornerstone of modern medicine.

References

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. Available at: [Link]

  • Lounasmaa, M., & Hanhinen, P. (1998). The piperidine alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-114). Academic Press. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. Available at: [Link]

  • Markowitz, J. S., Straughn, A. B., & Patrick, K. S. (2003). Methylphenidate pharmacokinetics in children with attention-deficit/hyperactivity disorder. Clinical Pharmacokinetics, 42(4), 353-373. Available at: [Link]

  • Caron, S., Dugger, R. W., Ruggeri, S. G., Ragan, J. A., & Ripin, D. H. (2006). Large-scale preparations of pyridines and piperidines. Chemical Reviews, 106(7), 2943-2989. Available at: [Link]

  • Kim, D., & Wang, J. (2010). The dopamine transporter: a continuing saga of structure and function. Trends in Pharmacological Sciences, 31(8), 360-367. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Varadi, A., Marrone, G. F., Palmer, T. C., Narayan, A., Szabo, M. R., Le Rouzic, V., Grinnell, S. G., Subrath, J. J., & Majumdar, S. (2016). Mitragynine/Corynantheidine Pseudoindoxyls As Opioid Analgesics with Mu Agonism and Delta Antagonism. Journal of Medicinal Chemistry, 59(18), 8381–8397. Available at: [Link]

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Schotte, A., & De Chaffoy de Courcelles, D. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494-508. Available at: [Link]

  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Journal of Medicinal Chemistry, 17(10), 1047–1051. Available at: [Link]

  • Madhup, D., Chánez-Paredes, S., Sali, A., & Niv, M. Y. (2018). Spiro-piperidines in drug discovery. Expert Opinion on Drug Discovery, 13(1), 57-70. Available at: [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a platform for developing new drugs. Annales Pharmaceutiques Francaises, 64(1), 6-12. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Schulz, D., & Schmalz, H. G. (2006). The chemistry of spirocyclic piperidines. Angewandte Chemie International Edition, 45(19), 3030-3034. Available at: [Link]

  • Ricciarelli, R., d'Abramo, M., Massone, S., Fedele, E., & Pronzato, M. A. (2008). The role of the piperidine-based drug, donepezil, in the treatment of Alzheimer's disease. Current Pharmaceutical Design, 14(28), 2919-2925. Available at: [Link]

  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press. Available at: [Link]

  • Sharma, P. C., & Kumar, A. (2018). A review on the synthesis and biological importance of piperidine derivatives. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1387. Available at: [Link]

  • Motlis, A. S., & Madras, B. K. (2013). [3H]WIN 35,428 binding to the dopamine transporter: a kinetic and equilibrium analysis. Synapse, 67(11), 776-785. Available at: [Link]

  • Saste, G., & Mahajan, S. (2022). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Science & Bio-Technology, 12(11), 362-370. Available at: [Link]

  • Le Foll, B., Gallo, A., Le Strat, Y., Lu, L., & Gorwood, P. (2009). Genetics of dopamine receptors and drug addiction: a comprehensive review. Behavioural Pharmacology, 20(1), 1-17. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

  • Soman, S. S., & Madras, B. K. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.27. Available at: [Link]

  • Arakawa, R., Stenkrona, P., Takano, A., & Halldin, C. (2012). A human PET study of risperidone and paliperidone in brain: a comparison of receptor occupancy. Psychopharmacology, 221(4), 625-633. Available at: [Link]

  • Baumann, M. H., & Rothman, R. B. (2009). The reinforcing effects of psychostimulants: relationship to dopamine and serotonin transporters. Drug and Alcohol Dependence, 100(1-2), 1-2. Available at: [Link]

  • Bolvig, S., & Hansen, H. D. (2022). Responsivity of the Striatal Dopamine System to Methylphenidate—A Within-Subject I-123-β-CIT-SPECT Study in Male Children and Adolescents With Attention-Deficit/Hyperactivity Disorder. Frontiers in Psychiatry, 13, 843513. Available at: [Link]

  • Gbahou, F., & Roche, D. (2010). Comparative Pharmacology of Risperidone and Paliperidone. International Journal of Molecular Sciences, 11(4), 1469-1477. Available at: [Link]

  • Ereshefsky, L., & Lacombe, S. (2006). Pharmacological and pharmacokinetic profile of paliperidone ER. The Journal of Clinical Psychiatry, 67 Suppl 5, 20-25. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, 1-(Ethoxyacetyl)piperidine-4-carboxylic acid, a substituted piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry. The piperidine scaffold is a common feature in many pharmaceuticals, and its derivatives are actively explored for various therapeutic applications.[1] While the specific toxicological properties of this compound have not been fully investigated, a comprehensive understanding of its structural components—a piperidine ring and a carboxylic acid moiety—allows for a robust assessment of potential hazards and the formulation of stringent safety protocols.[2]

This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring personal protection and experimental integrity.

Understanding the Risks: A Structural Hazard Assessment

The potential hazards of this compound can be inferred from its constituent functional groups: the piperidine ring and the carboxylic acid.

  • Piperidine Derivatives: The piperidine moiety, a saturated heterocycle, is a common structural motif in many biologically active compounds.[1] While piperidine itself is a flammable, toxic, and corrosive substance, its derivatives' properties can vary significantly. However, it is prudent to assume that derivatives may retain some of the parent molecule's hazardous characteristics. Safety data sheets for various piperidine derivatives consistently highlight risks of skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5]

  • Carboxylic Acids: The carboxylic acid group introduces acidic properties to the molecule. While not expected to be a strong acid, it can still cause irritation to the skin, eyes, and mucous membranes upon contact.[6] Handling of acidic compounds necessitates protective measures to prevent chemical burns and irritation.

Given the combined potential for irritation and the unknown specific toxicity of this compound, a cautious and comprehensive approach to PPE is essential.

Core Principles of Personal Protective Equipment (PPE)

The hierarchy of controls in laboratory safety prioritizes engineering and administrative controls to minimize exposure to hazards.[7] However, PPE serves as a critical final barrier between the researcher and the chemical.[7][8] The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being undertaken.

Recommended Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shields or chemical splash gogglesNitrile gloves (consider double-gloving)Laboratory coatNot generally required if handled in a certified chemical fume hood
Conducting reactions and workups (in a fume hood) Chemical splash goggles and a face shieldNitrile gloves (consider double-gloving)Laboratory coatNot generally required if handled in a certified chemical fume hood
Handling outside of a fume hood (e.g., transport) Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if there is a risk of aerosol or dust generation
Spill cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor/acid gas cartridges

Detailed PPE Selection and Rationale

Eye and Face Protection

Why it's critical: The eyes are particularly vulnerable to chemical splashes. Carboxylic acids and piperidine derivatives can cause serious eye irritation or damage.[2][3][4][5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields should be worn for all activities involving this compound.

  • Enhanced Protection: When there is a higher risk of splashing, such as during solution transfers or reactions, chemical splash goggles are mandatory. For significant splash risks, a face shield should be worn in conjunction with goggles.

Hand Protection

The first line of defense: Direct skin contact is a primary route of exposure. Piperidine derivatives and carboxylic acids can cause skin irritation.[3][4][5]

  • Glove Selection: Chemically resistant nitrile gloves are the standard choice for incidental contact.[6] Given that the permeation characteristics for this compound are unknown, it is best practice to change gloves immediately after any suspected contact.

  • Double Gloving: For prolonged handling or when working with larger quantities, double-gloving provides an additional layer of protection.[8]

  • Heavy-Duty Gloves: In the event of a spill, more robust gloves, such as heavy-duty nitrile or butyl rubber gloves, should be used for cleanup.[2]

Body Protection

Protecting against splashes and spills: A laboratory coat is the minimum requirement for body protection.[8]

  • Laboratory Coat: A flame-resistant lab coat, buttoned completely, protects the skin and personal clothing from minor splashes and spills.

  • Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

Preventing inhalation hazards: While working in a certified chemical fume hood should be the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.[2]

  • Fume Hood: All manipulations of solid or solutions of this compound that could generate dust or aerosols should be performed in a chemical fume hood.[2]

  • Respirator Use: In the absence of adequate engineering controls or during a large spill, an air-purifying respirator (APR) equipped with organic vapor and acid gas cartridges is necessary.[5] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Step-by-Step PPE Protocol: Weighing and Preparing a Solution

  • Preparation: Before entering the laboratory, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Donning PPE:

    • Put on a clean, buttoned laboratory coat.

    • Don ANSI Z87.1-compliant safety glasses with side shields.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • Put on a second pair of nitrile gloves.

  • Chemical Handling in a Fume Hood:

    • Perform all weighing and solution preparation inside a certified chemical fume hood.

    • Handle the solid compound carefully to avoid generating dust.

    • If any material is spilled on gloves, remove them immediately, wash hands, and don a new pair.

  • Post-Handling:

    • After handling is complete, remove the outer pair of gloves and dispose of them in the appropriate chemical waste container.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

    • Remove safety glasses and lab coat before leaving the laboratory.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_eye_options cluster_hand_options cluster_body_options cluster_resp_options start Start: Handling This compound risk_assessment Assess Task-Specific Risks: - Scale of work - Potential for splashes - Aerosol/dust generation start->risk_assessment eye_protection Eye Protection risk_assessment->eye_protection hand_protection Hand Protection risk_assessment->hand_protection body_protection Body Protection risk_assessment->body_protection respiratory_protection Respiratory Protection risk_assessment->respiratory_protection safety_glasses Safety Glasses (with side shields) eye_protection->safety_glasses Low splash risk goggles Chemical Splash Goggles eye_protection->goggles Moderate splash risk face_shield Face Shield (with goggles) eye_protection->face_shield High splash risk single_gloves Single Nitrile Gloves hand_protection->single_gloves Incidental contact double_gloves Double Nitrile Gloves hand_protection->double_gloves Prolonged contact heavy_duty_gloves Heavy-Duty Gloves (e.g., for spills) hand_protection->heavy_duty_gloves Spill cleanup lab_coat Lab Coat body_protection->lab_coat Standard use apron Chemical-Resistant Apron body_protection->apron High splash risk fume_hood Work in Fume Hood (Primary Control) respiratory_protection->fume_hood Standard procedure respirator Air-Purifying Respirator (for spills/no hood) respiratory_protection->respirator Emergency/No hood end Safe Handling Achieved

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethoxyacetyl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Ethoxyacetyl)piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.